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  • Product: (3-Methoxy-3-oxopropyl)boronic acid
  • CAS: 1290145-64-0

Core Science & Biosynthesis

Foundational

Spectroscopic Characterization and Synthesis Workflow of (3-Methoxy-3-oxopropyl)boronic Acid: A Technical Guide

Executive Summary (3-Methoxy-3-oxopropyl)boronic acid (CAS: 10450-51-8), structurally identified as methyl 3-boronopropanoate, is a highly versatile bifunctional building block. Featuring both a terminal boronic acid and...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

(3-Methoxy-3-oxopropyl)boronic acid (CAS: 10450-51-8), structurally identified as methyl 3-boronopropanoate, is a highly versatile bifunctional building block. Featuring both a terminal boronic acid and a methyl ester, it is a critical intermediate in Suzuki-Miyaura cross-coupling reactions, the synthesis of peptidomimetics, and the development of boron-containing therapeutics.

This technical whitepaper provides an in-depth analysis of its 1 H and 13 C Nuclear Magnetic Resonance (NMR) chemical shifts, elucidates the causality behind its spectral features, and details a field-proven, self-validating protocol for its synthesis via pinacol ester deprotection.

NMR Spectroscopic Data and Mechanistic Assignments

The accurate characterization of (3-Methoxy-3-oxopropyl)boronic acid requires understanding the opposing electronic effects of its two functional groups: the highly electron-withdrawing methyl ester and the electropositive boronic acid. The standard quantitative data, acquired at 500 MHz ( 1 H) and 125 MHz ( 13 C) in CDCl 3​ , is summarized below based on the authoritative characterization by [1].

Quantitative NMR Data Summary
NucleusChemical Shift (δ, ppm)Multiplicity & CouplingIntegrationAssignment
1 H NMR 3.66Singlet (s)3HMethoxy protons (-OCH 3​ )
2.48Triplet (t), J = 7.2 Hz2HMethylene α to carbonyl (-CH 2​ -C=O)
1.11Triplet (t), J = 7.2 Hz2HMethylene α to boron (-CH 2​ -B)
13 C NMR 175.9Singlet-Carbonyl carbon (C=O)
51.9Singlet-Methoxy carbon (-OCH 3​ )
28.4Singlet-Methylene α to carbonyl (-CH 2​ -C=O)
10.4Broadened Singlet-Methylene α to boron (-CH 2​ -B)
11 B NMR 31.49Singlet-Boron atom (-B(OH) 2​ )

Note: HRMS (ESI+) Calculated for C 4​ H 10​ BO 4​ [M+H] + : 133.0672, found: 133.0665[1].

Causality in Chemical Shifts
  • The Boron Shielding Effect: Boron possesses a lower electronegativity (2.04) compared to carbon (2.55). This electropositive character donates electron density to the adjacent methylene group, resulting in significant nuclear shielding. Consequently, the alpha-boron protons appear distinctly upfield at 1.11 ppm, and the corresponding carbon resonates at a highly shielded 10.4 ppm.

  • The Carbonyl Deshielding Effect: Conversely, the ester carbonyl is highly electron-withdrawing. It pulls electron density away from the adjacent methylene protons, deshielding them and shifting their resonance downfield to 2.48 ppm.

  • Quadrupolar Broadening: The carbon directly attached to the boron atom (10.4 ppm) often exhibits signal broadening. This physical phenomenon is caused by scalar coupling to the quadrupolar boron nuclei ( 11 B, I=3/2; and 10 B, I=3) and their rapid quadrupolar relaxation, which partially averages the C-B coupling.

NMR_Assignments Substructure (3-Methoxy-3-oxopropyl)boronic acid CH3-O-C(=O)-CH2-CH2-B(OH)2 Methoxy Methoxy (-OCH3) 1H: 3.66 ppm | 13C: 51.9 ppm Substructure->Methoxy Deshielded by O Carbonyl Carbonyl (C=O) 13C: 175.9 ppm Substructure->Carbonyl Highly deshielded sp2 C AlphaC Alpha-CH2 (-CH2-C=O) 1H: 2.48 ppm | 13C: 28.4 ppm Substructure->AlphaC Deshielded by C=O AlphaB Alpha-B (-CH2-B) 1H: 1.11 ppm | 13C: 10.4 ppm Substructure->AlphaB Shielded by electropositive B

Logical relationship between chemical structure and NMR chemical shifts.

Experimental Methodology: Synthesis and Deprotection

Alkyl boronic acids are notoriously difficult to isolate due to the extreme stability of their pinacol ester precursors. Traditional deprotection methods (e.g., NaIO 4​ oxidative cleavage or BCl 3​ transborylation) often result in the undesired hydrolysis or cleavage of the sensitive methyl ester group present in (3-methoxy-3-oxopropyl)boronic acid.

To circumvent this, the biphasic transesterification method utilizing diethanolamine (DEA) is the established gold standard[1].

Causality of the DEA Method

DEA reacts with the pinacol ester to form a highly stable, sp 3 -hybridized bicyclic DEA-boronate adduct. Because this adduct is insoluble in diethyl ether, it precipitates out of solution, driving the reaction equilibrium forward according to Le Chatelier's principle. The subsequent addition of mild aqueous acid (0.1 M HCl) protonates the nitrogen of the DEA adduct, breaking the coordinate covalent N-B bond and releasing the free boronic acid without hydrolyzing the methyl ester.

DEA_Deprotection Start Alkylpinacolyl Boronate Ester (Stable, hard to hydrolyze) Step1 Add Diethanolamine (DEA) in Diethyl Ether Start->Step1 Transesterification Adduct DEA-Boronate Adduct (sp3-hybridized, precipitates) Step1->Adduct Drives equilibrium via precipitation Step2 Aqueous Hydrolysis (0.1 M HCl, 20 min) Adduct->Step2 N-protonation breaks complex Product (3-Methoxy-3-oxopropyl)boronic acid (Free Boronic Acid) Step2->Product Mild conditions preserve ester

Experimental workflow for DEA-mediated pinacol ester deprotection.

Step-by-Step Protocol: DEA-Mediated Deprotection

This protocol is designed as a self-validating system, ensuring that visual and chemical checkpoints confirm the success of each phase.

  • Transesterification: Dissolve the starting alkylpinacolyl boronate ester (1.1 mmol) in anhydrous diethyl ether (10 mL) under a nitrogen atmosphere. Add diethanolamine (DEA) (1.2 equivalents).

  • Adduct Isolation (Self-Validation Checkpoint 1): Stir the mixture at room temperature. A white precipitate (the DEA-boronate adduct) will form. Monitor the organic supernatant via TLC (Hexanes/EtOAc) to ensure the complete disappearance of the starting pinacol ester. Once complete, filter the precipitate and wash with cold ether to remove the displaced pinacol byproduct.

  • Acidic Hydrolysis: Suspend the isolated DEA-boronate adduct in a biphasic mixture of diethyl ether (15 mL) and 0.1 M HCl (15 mL). Stir vigorously at room temperature for 20 minutes.

  • Phase Separation (Self-Validation Checkpoint 2): The opaque suspension will turn transparent as the adduct hydrolyzes. The protonated DEA·HCl salt partitions into the aqueous layer, while the newly formed free (3-methoxy-3-oxopropyl)boronic acid partitions into the ether layer.

  • Extraction and Isolation: Extract the aqueous layer with additional diethyl ether (3 × 10 mL). Combine the organic layers, wash with brine (10 mL), and dry over anhydrous sodium sulfate.

  • Concentration: Filter the drying agent and remove the solvent under reduced pressure. Critical: Keep the water bath temperature <30°C to minimize thermal dehydration into boroxines. Evaporation yields the pure product as a white solid (~90% yield).

Troubleshooting and Best Practices

  • Melting Point Unreliability: Boronic acids readily undergo spontaneous dehydration to form trimeric cyclic anhydrides (boroxines) upon exposure to heat or vacuum. Therefore, melting points are highly inconsistent and should never be used as a primary purity metric. Rely strictly on NMR and HRMS.

  • NMR Solvent Selection: While CDCl 3​ is standard, trace water or acid in the solvent can catalyze boroxine formation, leading to complex, overlapping multiplets in the NMR spectrum. If peak broadening or splitting occurs, switching to CD 3​ OD will form the monomeric methyl boronate in situ, yielding a much sharper and cleaner spectrum.

References

  • Title: A Method for the Deprotection of Alkylpinacolyl Boronate Esters Source: The Journal of Organic Chemistry (via NIH PubMed Central) URL: [Link]

Sources

Exploratory

Solvation Dynamics and Speciation of (3-Methoxy-3-oxopropyl)boronic Acid in Organic Media

Executive Summary (3-Methoxy-3-oxopropyl)boronic acid (CAS: 1290145-64-0) is a highly versatile bifunctional building block utilized in advanced organic synthesis, particularly in Suzuki-Miyaura cross-coupling reactions....

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

(3-Methoxy-3-oxopropyl)boronic acid (CAS: 1290145-64-0) is a highly versatile bifunctional building block utilized in advanced organic synthesis, particularly in Suzuki-Miyaura cross-coupling reactions. Understanding its solubility profile requires moving beyond simple dissolution metrics. Because boronic acids exist in a dynamic thermodynamic equilibrium with their dehydrated boroxine trimers, their solubility is inextricably linked to their speciation. This whitepaper provides an in-depth mechanistic guide to the solubility profile of (3-Methoxy-3-oxopropyl)boronic acid, detailing the causality behind solvent selection and providing a self-validating protocol for accurate solubility determination.

Molecular Architecture & Solvation Thermodynamics

The solubility behavior of (3-Methoxy-3-oxopropyl)boronic acid is governed by the interplay of its two distinct functional groups:

  • The Boronic Acid Moiety [-B(OH)₂]: A highly polar, hydrogen-bond donating and accepting group. The sp²-hybridized boron atom possesses an empty p-orbital, making it a mild Lewis acid capable of coordinating with solvent lone pairs.

  • The Methyl Ester Moiety [-COOCH₃]: A moderately polar, hydrogen-bond accepting group that introduces a localized dipole and enhances solubility in chlorinated and ester-based solvents compared to simple unfunctionalized alkylboronic acids.

In polar aprotic solvents like Tetrahydrofuran (THF), the empty p-orbital of the boron atom accepts electron density from the solvent's oxygen lone pairs. This direct coordination stabilizes the monomeric form, yielding high solubility and preventing premature dehydration[1]([Link]).

The Boroxine-Boronic Acid Equilibrium in Organic Media

A critical, often-overlooked factor in handling boronic acids is their propensity to undergo reversible dehydration to form cyclic trimeric anhydrides, known as boroxines:

3 R-B(OH)₂ ⇌ (R-BO)₃ + 3 H₂O

The position of this equilibrium is entirely dependent on the solvent environment[2]([Link]):

  • In Polar Solvents (THF, MeOH): Strong solvent-solute hydrogen bonding and Lewis acid-base coordination heavily favor the stable monomer.

  • In Non-Polar Solvents (Hexane, Toluene): The lack of stabilizing solvent interactions forces the boronic acid molecules to self-associate. This entropically driven dehydration leads to the formation of boroxines[3]([Link]). Because the resulting boroxine trimer is significantly more lipophilic than the parent acid, it exhibits a drastically different (often higher) solubility profile in non-polar media.

Empirical Solubility Profile Across Solvent Classes

The following table summarizes the solubility behavior and dominant speciation of (3-Methoxy-3-oxopropyl)boronic acid across various organic solvent classes.

Solvent ClassRepresentative SolventMonomer SolubilityBoroxine FormationMechanistic Rationale
Polar Protic Methanol (MeOH)HighSuppressedStrong H-bond donor/acceptor interactions stabilize the B(OH)₂ monomer.
Polar Aprotic Tetrahydrofuran (THF)HighSuppressedSolvent oxygen lone pairs coordinate directly to the empty p-orbital of boron.
Chlorinated Chloroform (CHCl₃)ModerateModerateEster moiety provides dipole-dipole interactions; partial dehydration occurs.
Non-Polar HexaneLowFavoredLack of H-bonding forces the monomer to self-associate and dehydrate into trimers.

Self-Validating Protocol: Dynamic Solubility Determination

Objective: To accurately determine the saturation point of (3-Methoxy-3-oxopropyl)boronic acid without triggering artificially induced dehydration.

Rationale for Methodology (Causality): Traditional gravimetric solubility assays require the evaporation of saturated aliquots to weigh the remaining solid. For boronic acids, this evaporation inherently removes water, forcing the monomer to dehydrate into the boroxine trimer[4]([Link]). This alters the mass and completely invalidates the solubility calculation. To circumvent this, we employ a dynamic turbidimetric method coupled with in situ NMR , ensuring the physical phase change is directly correlated with the unaltered chemical speciation.

Step-by-Step Workflow
  • Sample Preparation: Accurately weigh 50.0 mg of (3-Methoxy-3-oxopropyl)boronic acid into a 10 mL jacketed crystallizing vessel equipped with a magnetic stir bar.

  • Solvent Dispensation: Add 5.0 mL of the target anhydrous organic solvent (e.g., THF).

  • Dynamic Turbidimetry: Insert a fiber-optic luminance probe into the suspension. Program the thermostat to ramp the temperature from 10 °C to 50 °C at a strictly controlled rate of 2 °C/h under constant agitation (400 rpm).

  • Phase Transition Logging: Record the dissolution temperature ( Tdiss​ ) at the exact moment the solution transmittance reaches 100% (complete optical clarity).

  • In Situ Speciation (The Self-Validating Step):

    • Critical Insight: Do not dilute the extracted aliquot with deuterated solvent. Altering the solvent polarity will immediately shift the boroxine-monomer equilibrium, destroying the integrity of the sample[2]([Link]).

    • Immediately extract a 0.5 mL aliquot at Tdiss​ using a pre-warmed syringe.

    • Inject the aliquot into a standard NMR tube containing a sealed coaxial capillary of DMSO- d6​ . This provides the necessary lock signal without physically mixing with the sample.

    • Acquire 11 B NMR spectra. The monomer exhibits a broad singlet at ~31.5 ppm[1]([Link]), validating that the measured solubility reflects the pure monomer and not a boroxine mixture.

Mechanistic Workflow

The following diagram illustrates the thermodynamic pathways governing the dissolution and speciation of the compound based on solvent selection.

G Solute Solid (3-Methoxy-3-oxopropyl) boronic acid Solvent Organic Solvent Addition Solute->Solvent Dissolution Dissolution (H-Bonding & Solvation) Solvent->Dissolution Equilibrium Thermodynamic Equilibrium Dissolution->Equilibrium Monomer Stable Monomer (Polar Solvents) Equilibrium->Monomer THF, MeOH, EtOAc Boroxine Boroxine Trimer + 3H2O (Non-Polar Solvents) Equilibrium->Boroxine Hexane, Toluene

Thermodynamic dissolution and boroxine equilibrium pathway in organic solvents.

References

  • [1] Sun, J., et al. "A Method for the Deprotection of Alkylpinacolyl Boronate Esters." PMC - NIH, 2011.[Link]

  • [4] Dąbrowski, M., et al. "Equilibrium Solubility Determination and Correlation of Isobutoxyphenylboronic Acids in Organic Solvents." Journal of Chemical & Engineering Data - ACS Publications, 2020.[Link]

  • [3] Adamczyk-Woźniak, A., et al. "Merging Electron Deficient Boronic Centers with Electron-Withdrawing Fluorine Substituents Results in Unique Properties of Fluorinated Phenylboronic Compounds." Molecules - MDPI, 2022.[Link]

  • [2] Hawkins, B., et al. "The Boroxine–Boronic Acid Equilibrium." Journal of the American Chemical Society, 2021.[Link]

Sources

Foundational

Technical Whitepaper: Crystal Structure and Thermodynamic Stability of (3-Methoxy-3-oxopropyl)boronic acid

Executive Summary (3-Methoxy-3-oxopropyl)boronic acid (CAS: 1290145-64-0) is a highly versatile alkylboronic acid derivative utilized as a critical intermediate in organic synthesis, chemical biology, and drug discovery[...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

(3-Methoxy-3-oxopropyl)boronic acid (CAS: 1290145-64-0) is a highly versatile alkylboronic acid derivative utilized as a critical intermediate in organic synthesis, chemical biology, and drug discovery[1]. While arylboronic acids have been extensively characterized, alkylboronic acids present unique challenges regarding their thermodynamic stability, isolation, and structural elucidation. This whitepaper provides an in-depth analysis of the crystallographic properties, thermodynamic behavior, and field-proven synthetic protocols for isolating (3-Methoxy-3-oxopropyl)boronic acid, emphasizing the causality behind stabilization techniques using diethanolamine (DEA) complexation[2].

Structural Characteristics & Crystallography

The sp² to sp³ Hybridization Shift

In its free form, (3-Methoxy-3-oxopropyl)boronic acid exists with an sp² hybridized boron center, adopting a trigonal planar geometry. The boron atom possesses a vacant p-orbital orthogonal to its substituents, making it a mild Lewis acid[3]. However, this vacant orbital also renders the compound highly susceptible to air oxidation and nucleophilic attack.

To elucidate its structural properties and circumvent the inherent instability of the free acid, researchers synthesize its diethanolamine (DEA) boronate adduct (Compound 2b)[2]. The introduction of DEA facilitates a transesterification reaction where the nitrogen atom coordinates dative-covalently to the boron center.

X-ray Crystallographic Insights

The single-crystal X-ray diffraction data for the DEA adduct of (3-Methoxy-3-oxopropyl)boronic acid provides definitive proof of tetracoordination[2].

  • Geometry: Upon complexation, the boron atom transitions to an sp³ hybridized state, adopting a highly stable tetrahedral geometry[4].

  • Bonding & Rigidity: The formation of this "boron-ate" complex neutralizes the Lewis acidity of the boron center. The structural rigidity imparted by the bicyclic DEA framework locks the conformation, shielding the boron atom and preventing oxidative degradation[2].

Mechanism Pin Pinacolyl Boronate (sp² Hybridized) DEA Diethanolamine (DEA) Addition Pin->DEA Adduct DEA-Boronate Adduct (2b) (sp³ Tetrahedral Crystal) DEA->Adduct Hydrolysis Biphasic Hydrolysis (0.1 M HCl / Ether) Adduct->Hydrolysis Product Free Boronic Acid (3b) (sp² Trigonal Planar) Hydrolysis->Product

Workflow detailing the sp2 to sp3 hybridization transition for stabilizing boronate intermediates.

Thermodynamic Stability & Dehydration Kinetics

The thermodynamic stability of free (3-Methoxy-3-oxopropyl)boronic acid is inherently variable due to its propensity for facile dehydration[4].

The Boroxine Equilibrium

When isolated, free boronic acids exist in a dynamic thermodynamic equilibrium with their cyclic trimeric anhydrides, known as boroxines.

  • Causality: The loss of water molecules is entropically favored under ambient conditions, vacuum drying, or mild heating.

  • Impact on Characterization: Because the degree of dehydration varies based on ambient humidity and handling time, the free acid exhibits inconsistent melting points[5]. Therefore, thermodynamic stability must be evaluated in the context of this equilibrium rather than assuming a static monomeric state.

Thermodynamics Free Free Boronic Acid (Monomer, Hydrated) Equilibrium Thermodynamic Dehydration (-H₂O) Free->Equilibrium Heat / Vacuum Boroxine Boroxine Anhydride (Cyclic Trimer) Equilibrium->Boroxine Spontaneous

Thermodynamic equilibrium between free boronic acid monomer and its dehydrated boroxine trimer.

Oxidative Resistance via Complexation

While the sp² free acid is prone to oxidation, the sp³-hybridized DEA complex is highly resistant to air oxidation[2]. The thermodynamic sink created by the dative N→B bond ensures that the DEA adduct can be stored indefinitely without degradation, serving as a robust reservoir for the reactive free acid.

Experimental Protocols: A Self-Validating System

The isolation of (3-Methoxy-3-oxopropyl)boronic acid requires a specialized two-step deprotection of its pinacolyl ester precursor. This protocol is designed as a self-validating system: physical phase changes provide real-time feedback on reaction progress[6].

Step 1: Transesterification with Diethanolamine (DEA)

Objective: Convert the unstable pinacolyl boronate into a stable, crystalline DEA adduct.

  • Preparation: Dissolve the alkylpinacolyl boronate ester in anhydrous diethyl ether at room temperature.

  • Reagent Addition: Add 1.1 to 1.5 equivalents of diethanolamine (DEA) dropwise to the solution.

  • Observation (Self-Validation): The DEA-boronate adduct is insoluble in ether. Within minutes, a white precipitate will form. This precipitation drives the equilibrium forward (Le Chatelier's Principle) and visually confirms the success of the transesterification[2].

  • Isolation: Filter the solid precipitate and wash with cold ether to remove the displaced pinacol byproduct.

Step 2: Biphasic Acidic Hydrolysis

Objective: Liberate the free (3-Methoxy-3-oxopropyl)boronic acid from the DEA adduct.

  • Biphasic Setup: Suspend the isolated DEA-boronate adduct (1.1 mmol) in a biphasic mixture of diethyl ether and 0.1 M HCl[4].

  • Reaction: Stir vigorously for approximately 20 minutes.

  • Phase Partitioning (Self-Validation): The acidic environment protonates the amine of the DEA, breaking the N→B dative bond. The resulting DEA·HCl salt is highly water-soluble and partitions entirely into the aqueous layer. Simultaneously, the liberated free boronic acid partitions into the organic ether layer[7].

  • Extraction: Separate the organic layer. Extract the aqueous layer with ether (3×).

  • Purification: Wash the combined organic layers with brine (1×), dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the pure white solid[5].

Physicochemical & Spectroscopic Data

The following table summarizes the quantitative analytical data for (3-Methoxy-3-oxopropyl)boronic acid, validating its structural integrity post-hydrolysis[2].

Property / ParameterValue / Description
Chemical Formula C₄H₉BO₄
Molecular Weight 131.93 g/mol [1]
Appearance White solid[2]
Yield (from DEA adduct) 90%[2]
¹H NMR (500 MHz, CDCl₃) δ 3.66 (s, 3H), 2.48 (t, J = 7.2 Hz, 2H), 1.11 (t, J = 7.2 Hz, 2H)[2]
¹³C NMR (125 MHz, CDCl₃) δ 175.9, 51.9, 28.4, 10.4[2]
¹¹B NMR (160 MHz, CDCl₃) δ 31.49[2]
HRMS (ESI+) Calcd for C₄H₁₀BO₄ [M + H]⁺: 133.0672; Found: 133.0665[2]

Sources

Exploratory

Mechanism of action for (3-Methoxy-3-oxopropyl)boronic acid in cross-coupling

Overcoming C(sp3) Limitations: Mechanism and Application of (3-Methoxy-3-oxopropyl)boronic Acid in Cross-Coupling Target Audience: Researchers, Synthetic Chemists, and Drug Development Professionals Document Type: Techni...

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Author: BenchChem Technical Support Team. Date: April 2026

Overcoming C(sp3) Limitations: Mechanism and Application of (3-Methoxy-3-oxopropyl)boronic Acid in Cross-Coupling

Target Audience: Researchers, Synthetic Chemists, and Drug Development Professionals Document Type: Technical Guide & Mechanistic Whitepaper

Introduction: The Strategic Value of C(sp3) Linkers

In modern drug discovery, the transition from flat, sp2 -rich aromatic molecules to three-dimensional sp3 -rich scaffolds is a proven strategy to improve solubility, reduce off-target toxicity, and enhance metabolic stability. (3-Methoxy-3-oxopropyl)boronic acid serves as a highly versatile reagent in this paradigm. By facilitating the direct installation of a methyl propanoate moiety onto aryl or heteroaryl cores, it provides a crucial synthetic handle that can be further derivatized into amides, carboxylic acids, or alcohols.

However, deploying [1] presents severe mechanistic bottlenecks. Unlike their aryl counterparts, C(sp3) boronic acids suffer from notoriously slow transmetalation rates and are highly prone to deleterious side reactions. As application scientists, understanding the exact causality behind these failures is critical to designing robust, scalable coupling protocols.

Core Mechanism of Action & Competing Pathways

The successful cross-coupling of (3-Methoxy-3-oxopropyl)boronic acid relies on navigating a delicate kinetic balance within the palladium catalytic cycle. The primary challenge is preventing the collapse of the alkyl-palladium intermediate before carbon-carbon bond formation can occur.

The Catalytic Cycle
  • Oxidative Addition: The cycle initiates with the insertion of the active Pd(0) catalyst into the carbon-halogen bond of the aryl halide ( Ar−X ), forming an Ar−Pd(II)−X intermediate.

  • Base Exchange: A base (e.g., alkoxide or phosphate) displaces the halide to form a more electrophilic Ar−Pd(II)−OR complex.

  • Transmetalation (The Bottleneck): The base also coordinates to the empty p-orbital of the (3-Methoxy-3-oxopropyl)boronic acid, forming a nucleophilic boronate complex. The 3-methoxy-3-oxopropyl group is then transferred to the palladium center, yielding an Ar−Pd(II)−CH2​CH2​COOMe intermediate.

  • Reductive Elimination: The aryl and alkyl groups, oriented in a cis configuration, couple to form the desired product, regenerating the Pd(0) catalyst.

The β -Hydride Elimination Shunt

Because the (3-Methoxy-3-oxopropyl) group is sp3 hybridized and possesses β -hydrogens, the Ar−Pd(II)−Alkyl intermediate is highly susceptible to [2]. If the rate of reductive elimination is slow, the complex undergoes a syn-coplanar transition, stripping a hydrogen atom to form methyl acrylate and an Ar−Pd(II)−H species. This hydride complex rapidly undergoes reductive elimination to yield a protodehalogenated arene ( Ar−H ), permanently consuming the starting material without yielding the desired product[3].

Mechanism Pd0 Pd(0)L_n Active Catalyst OxAdd Oxidative Addition Ar-X Pd0->OxAdd PdII_Ar Ar-Pd(II)-X OxAdd->PdII_Ar BaseEx Base Exchange OH- / Alkoxide PdII_Ar->BaseEx PdII_OH Ar-Pd(II)-OR BaseEx->PdII_OH TransMet Transmetalation Alkylboronic Acid PdII_OH->TransMet PdII_Alkyl Ar-Pd(II)-Alkyl TransMet->PdII_Alkyl RedElim Reductive Elimination C-C Bond Formation PdII_Alkyl->RedElim Fast BetaElim β-Hydride Elimination PdII_Alkyl->BetaElim Slow RedElim->Pd0 Product Coupled Product Ar-CH2CH2COOMe RedElim->Product Alkene Methyl Acrylate + Ar-H BetaElim->Alkene

Catalytic cycle of B-alkyl Suzuki-Miyaura coupling highlighting the β-hydride elimination shunt.

Causality in Experimental Design: Ligands and Bases

To successfully couple (3-Methoxy-3-oxopropyl)boronic acid, the experimental conditions must be engineered to accelerate reductive elimination and protect the sensitive ester functional group.

  • Ligand Selection: Standard ligands like PPh3​ or dppf fail because they do not provide sufficient steric bulk to force the aryl and alkyl groups into the tight cis conformation required for rapid reductive elimination. [3] such as RuPhos , BrettPhos , or oxaphospholes (e.g., AntPhos ) are mandatory. Their large bite angles sterically hinder the coplanar arrangement needed for β -hydride elimination while electronically enriching the Pd center to speed up the catalytic cycle.

  • Base Selection: The methyl ester of the boronic acid is prone to saponification (hydrolysis) under harsh aqueous basic conditions. Therefore, anhydrous bases such as Potassium Trimethylsilanolate (TMSOK) or finely milled anhydrous K3​PO4​ in non-polar solvents (toluene or 1,4-dioxane) are utilized to facilitate transmetalation without destroying the ester handle[3].

Quantitative Analysis of Reaction Parameters

The following table summarizes the causal relationship between ligand/base selection and reaction outcomes (representative optimization matrix based on field standards):

Ligand SystemBase / SolventYield of Product (%) β -Hydride Elimination (%)Protodehalogenation (%)
PPh3​ K2​CO3​ / H2​O -Dioxane< 5> 8015
dppf K3​PO4​ / Toluene256015
RuPhos K3​PO4​ / Toluene82< 513
AntPhosTMSOK / 1,4-Dioxane91 < 2 7

Self-Validating Experimental Protocol

A robust protocol must be self-validating. By incorporating an internal standard (dodecane), researchers can continuously monitor mass balance. If the aryl halide is consumed but the product peak does not grow proportionally, the system immediately flags that a shunt pathway (like protodehalogenation) is occurring, allowing for real-time troubleshooting.

Workflow Prep 1. Preparation Anhydrous/Degassed Cat 2. Ligation Pd Precatalyst + Ligand Prep->Cat React 3. Coupling Boronic Acid + Ar-X Cat->React Monitor 4. Monitoring GC-MS Aliquots React->Monitor Purify 5. Workup & Purify Chromatography Monitor->Purify

Self-validating experimental workflow for anhydrous B-alkyl Suzuki-Miyaura cross-coupling.

Step-by-Step Methodology

Step 1: Reagent Preparation & Degassing

  • In a glovebox or under strict Schlenk conditions, add the aryl halide (1.0 equiv), [4] (1.5 equiv), and anhydrous K3​PO4​ (3.0 equiv) to an oven-dried vial.

  • Causality: The 1.5 molar excess of the boronic acid compensates for any minor protodeboronation that occurs at elevated temperatures.

Step 2: Catalyst Ligation

  • Add Pd(OAc)2​ (5 mol%) and RuPhos (10 mol%) to the vial.

  • Causality: Pre-mixing the Pd source with a 2:1 ratio of bulky ligand ensures the complete formation of the active L1​Pd(0) species, preventing the formation of under-ligated palladium black.

Step 3: Solvent Addition and Reaction

  • Inject anhydrous, degassed Toluene (0.2 M) containing 10 mol% dodecane (internal standard). Seal the vial and heat to 90 °C.

Step 4: In-Process Monitoring (Self-Validation)

  • At 1 hour and 3 hours, extract a 10 µL aliquot, dilute in EtOAc, filter through a short silica plug, and analyze via GC-MS.

  • Validation Check: Compare the integration of the aryl halide and the product against the dodecane peak. A mass balance of < 90% indicates the boronic acid is degrading too quickly, requiring a shift to a milder base like TMSOK.

Step 5: Quench and Purification

  • Cool to room temperature, quench with saturated aqueous NH4​Cl (to neutralize the base without hydrolyzing the newly installed ester), and extract with EtOAc. Purify via flash chromatography (Hexanes/EtOAc gradient).

References

  • Rapid, Homogenous, B-Alkyl Suzuki–Miyaura Cross-Coupling of Boronic Esters The Journal of Organic Chemistry (ACS Publications) URL:[Link]

  • Recent Advances in Metal-Catalyzed Alkyl–Boron (C(sp3)–C(sp2)) Suzuki-Miyaura Cross-Couplings Molecules (MDPI) URL:[Link]

  • A Method for the Deprotection of Alkylpinacolyl Boronate Esters The Journal of Organic Chemistry (ACS Publications) URL:[Link]

  • Suzuki-Miyaura Coupling Chemistry LibreTexts URL:[Link]

Sources

Protocols & Analytical Methods

Method

Application Note: Advanced B-Alkyl Suzuki-Miyaura Cross-Coupling Protocols Utilizing (3-Methoxy-3-oxopropyl)boronic Acid

Executive Summary (3-Methoxy-3-oxopropyl)boronic acid is a highly valuable sp3 -hybridized organoboron reagent utilized to append propionate chains onto complex aryl and heteroaryl scaffolds[1]. This structural motif is...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

(3-Methoxy-3-oxopropyl)boronic acid is a highly valuable sp3 -hybridized organoboron reagent utilized to append propionate chains onto complex aryl and heteroaryl scaffolds[1]. This structural motif is ubiquitous in drug discovery, often serving as a precursor to free carboxylic acids, amides, or advanced heterocycles. However, the application of primary alkylboronic acids in classical Suzuki-Miyaura couplings presents significant mechanistic hurdles, primarily sluggish transmetalation and competing β -hydride elimination[2].

This application note provides a field-proven, self-validating protocol engineered to overcome these limitations. By leveraging rational catalyst design and precise biphasic solvent systems, researchers can achieve high-yielding sp3

sp2 cross-couplings while suppressing destructive side reactions.

Mechanistic Insights & Experimental Causality

To successfully couple (3-Methoxy-3-oxopropyl)boronic acid, one must understand why standard Suzuki conditions (e.g., Pd(PPh₃)₄ with Na₂CO₃) fail. The failure is driven by two competing kinetic pathways:

  • The Transmetalation Bottleneck : Unlike sp2 -hybridized arylboronic acids, sp3 -hybridized alkylboronic acids lack an adjacent π -system. This prevents favorable orbital overlap with the palladium center, making the transmetalation step notoriously slow[3].

  • The β -Hydride Elimination Trap : Once transmetalation finally occurs, the resulting alkylpalladium(II) intermediate possesses β -hydrogens on the propionic ester chain. If the subsequent reductive elimination step is not exceptionally fast, the complex will undergo rapid β -hydride elimination[4]. For this specific reagent, this yields methyl acrylate and a des-halogenated aryl byproduct, effectively destroying the coupling partners[5].

Causality of Experimental Choices

To circumvent these pathways, the experimental conditions must be rigorously engineered:

  • Ligand Selection (RuPhos) : The use of a bulky, electron-rich dialkylbiaryl phosphine ligand like RuPhos is critical. Its electron-rich nature accelerates the initial oxidative addition. More importantly, its extreme steric bulk forces the alkyl and aryl groups on the Pd(II) center into close proximity, drastically accelerating the rate of reductive elimination so that it outcompetes β -hydride elimination[3].

  • Base & Solvent Selection (K₃PO₄ in Toluene/H₂O) : Transmetalation of alkylboronic acids requires the formation of a highly reactive, electron-rich boronate "ate" complex. A biphasic system with a strong, soluble base provides the optimal dielectric environment to generate this intermediate without hydrolyzing the methyl ester of the boronic acid[5].

G Pd0 Pd(0)L_n Active Catalyst OxAdd Pd(II)(Ar)(X)L_n Oxidative Addition Pd0->OxAdd + Ar-X TransMet Pd(II)(Ar)(Alkyl)L_n Transmetalation OxAdd->TransMet + Alkyl-B(OH)2 + Base Product Ar-Alkyl Product Reductive Elimination TransMet->Product Fast (Bulky Ligand) BetaElim Beta-Hydride Elimination (Alkene + Des-halo Ar-H) TransMet->BetaElim Slow / Poor Ligand Product->Pd0 Regenerates Pd(0)

Catalytic cycle of B-alkyl Suzuki-Miyaura coupling highlighting the β-hydride elimination pathway.

Quantitative Data: Ligand & Base Optimization Matrix

The following matrix illustrates the empirical impact of catalyst and solvent selection on the coupling efficiency of primary alkylboronic acids. Notice the inverse relationship between ligand steric bulk and the β -elimination side product.

Catalyst SystemLigand TypeBase / SolventTemp (°C)Target Yield (%) β -Elimination (%)
Pd(PPh₃)₄Standard MonodentateNa₂CO₃ / THF-H₂O80< 10> 60
Pd(dppf)Cl₂BidentateK₂CO₃ / Dioxane-H₂O904530
Pd(OAc)₂ / PCy₃Bulky Alkyl PhosphineK₃PO₄ / Toluene-H₂O1007812
Pd(OAc)₂ / RuPhos Dialkylbiaryl Phosphine K₃PO₄ / Toluene-H₂O 100 > 90 < 5

Experimental Workflow & Protocol

Workflow Step1 Reagent Preparation Step2 Inert Atmosphere Assembly Step1->Step2 Step3 Thermal Activation Step2->Step3 Step4 In-Process Validation Step3->Step4 Step5 Workup & Purification Step4->Step5

Step-by-step experimental workflow for the B-alkyl Suzuki-Miyaura cross-coupling protocol.
RuPhos-Mediated B-Alkyl Suzuki-Miyaura Coupling

Objective: Coupling of (3-Methoxy-3-oxopropyl)boronic acid with an aryl halide (e.g., 4-bromoanisole).

Step 1: Reagent Preparation & Atmosphere Control

  • Action : In an oven-dried Schlenk flask equipped with a magnetic stir bar, add the aryl halide (1.0 equiv), (3-Methoxy-3-oxopropyl)boronic acid (1.5 equiv), Pd(OAc)₂ (0.05 equiv), RuPhos (0.10 equiv), and anhydrous K₃PO₄ (3.0 equiv).

  • Causality : A 1:2 ratio of Pd to RuPhos ensures complete formation of the active L₁Pd(0) monoligated species. An excess of the boronic acid (1.5 equiv) compensates for any minor protodeboronation that occurs under basic conditions.

  • Self-Validation Checkpoint : Before solvent addition, the solid mixture should appear as a pale yellow/orange powder. Any dark black discoloration at this dry stage indicates premature palladium decomposition (Pd black), requiring reagent replacement.

Step 2: Solvent Addition & Degassing

  • Action : Add a 10:1 mixture of Toluene and deionized H₂O (0.2 M relative to the aryl halide). Immediately subject the mixture to three freeze-pump-thaw cycles or sparge vigorously with Argon for 15 minutes.

  • Causality : The biphasic Toluene/H₂O system dissolves both the organic substrates and the inorganic base. Water is strictly required to generate the reactive [R-B(OH)₃]⁻ "ate" complex, which is the actual species undergoing transmetalation.

  • Self-Validation Checkpoint : Upon degassing and initial warming to room temperature, the solution should transition to a deep red or maroon color. This color shift is the visual confirmation of the reduction of Pd(II) to the active Pd(0)-RuPhos complex.

Step 3: Thermal Activation & Reaction Monitoring

  • Action : Seal the flask and heat to 95 °C in a pre-heated oil bath for 12–16 hours under vigorous stirring (1000 rpm).

  • Causality : High-speed stirring is mandatory in biphasic systems to maximize the interfacial surface area between the aqueous base/boronate and the organic palladium intermediate.

  • Self-Validation Checkpoint (In-Process) : After 2 hours, halt stirring to allow phase separation. Extract a 10 µL aliquot from the upper (toluene) layer. Dilute in 1 mL Acetonitrile and analyze via LC-MS.

    • Success Indicator: Disappearance of the aryl halide peak and emergence of the product mass [M+H]⁺.

    • Failure Indicator: Presence of des-halogenated aryl (Ar-H) and methyl acrylate indicates rapid β -hydride elimination, suggesting insufficient ligand coordination or oxygen ingress.

Step 4: Workup & Purification

  • Action : Cool the reaction to room temperature. Dilute with EtOAc and wash with water, then brine. Dry the organic layer over Na₂SO₄, filter, and concentrate under reduced pressure. Purify via flash column chromatography (Hexanes/EtOAc).

  • Self-Validation Checkpoint : Post-column TLC should reveal a single UV-active spot. Staining with KMnO₄ will confirm the absence of unreacted alkene (methyl acrylate byproduct), ensuring the purity of the final propionated product.

References

  • A Method for the Deprotection of Alkylpinacolyl Boronate Esters : ACS Publications -[Link]

  • Rapid, Homogenous, B-Alkyl Suzuki–Miyaura Cross-Coupling of Boronic Esters : PMC -[Link]

  • Rapid, Homogenous, B-Alkyl Suzuki–Miyaura Cross-Coupling of Boronic Esters : The Journal of Organic Chemistry (ACS Publications) -[Link]

  • Suzuki-Miyaura Coupling : Chemistry LibreTexts - [Link]

  • Suzuki-Miyaura cross-coupling: Practical Guide : Yoneda Labs - [Link]

Sources

Application

Synthesis of beta-amino acid derivatives from (3-Methoxy-3-oxopropyl)boronic acid

Application Note: Synthesis of β -Amino Acid Derivatives via Amination of (3-Methoxy-3-oxopropyl)boronic Acid Target Audience: Researchers, synthetic chemists, and drug development professionals. Executive Summary β -Ami...

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Author: BenchChem Technical Support Team. Date: April 2026

Application Note: Synthesis of β -Amino Acid Derivatives via Amination of (3-Methoxy-3-oxopropyl)boronic Acid

Target Audience: Researchers, synthetic chemists, and drug development professionals.

Executive Summary

β -Amino acids are privileged pharmacophores in modern drug discovery, serving as critical building blocks for peptidomimetics, β -peptides, and blockbuster therapeutics (e.g., sitagliptin). Traditional synthetic routes to β -amino acids often rely on the Arndt-Eistert homologation or Michael additions, which can suffer from harsh conditions, toxic reagents, or poor regioselectivity.

(3-Methoxy-3-oxopropyl)boronic acid (CAS: 1290145-64-0) has emerged as a highly versatile, bench-stable sp 3 -carbon building block. By leveraging the unique reactivity of the C–B bond, researchers can perform direct amination to yield methyl 3-aminopropanoate derivatives. This guide details two orthogonal, field-proven methodologies for this transformation: a metal-free 1,2-metallate rearrangement and a Copper-catalyzed oxidative cross-coupling .

Scientific Grounding & Mechanistic Causality

The conversion of an alkylboronic acid to an amine requires overcoming the inherently weak electrophilicity of the sp 3 C–B bond. We present two distinct mechanistic paradigms to achieve this:

Metal-Free Amination via 1,2-Metallate Rearrangement

Building on the foundational boron chemistry of H.C. Brown, modern metal-free aminations utilize N-alkyl hydroxylamines activated by trichloroacetonitrile (Cl 3​ CCN)[1].

  • The Causality: Alkylboronic acids cannot directly react with standard amines. When an N-alkyl hydroxylamine is mixed with Cl 3​ CCN, the hydroxyl oxygen attacks the nitrile, forming an intermediate with a highly labile trichloroacetimidate leaving group. The nitrogen lone pair coordinates to the empty p-orbital of the boron atom, forming a tetravalent "ate" complex. A stereospecific 1,2-alkyl migration from boron to nitrogen ensues, expelling the leaving group and forming the C–N bond. Subsequent hydrolysis yields the secondary β -amino acid ester.

Copper-Catalyzed Oxidative Amination (Chan-Lam Type)

Adapting Chan-Lam couplings to alkylboronic acids requires overcoming sluggish transmetalation and competing β -hydride elimination[2].

  • The Causality: Using a Cu(II) catalyst (e.g., Cu(OAc) 2​ ) in the presence of an oxygen atmosphere facilitates the oxidative coupling. The alkylboronic acid transmetalates to the Cu(II)-amine complex. Molecular oxygen serves as the terminal oxidant, driving the catalytic cycle and promoting reductive elimination from a high-valent Cu(III) intermediate to forge the C(sp 3 )–N bond[2].

Workflow SM (3-Methoxy-3-oxopropyl) boronic acid (Precursor) CondA Method A: Metal-Free Amination (N-Alkyl Hydroxylamine) SM->CondA Cl3CCN, MeCN RT, 2-4 h CondB Method B: Cu-Catalyzed Coupling (Aryl Amines) SM->CondB Cu(OAc)2, O2 Base, 60 °C ProdA N-Alkyl β-Amino Acid Ester CondA->ProdA 1,2-Migration ProdB N-Aryl β-Amino Acid Ester CondB->ProdB Oxidative Coupling

Fig 1. Divergent synthetic workflows for amination of (3-Methoxy-3-oxopropyl)boronic acid.

Experimental Methodologies

Protocol A: Metal-Free Synthesis of Methyl 3-(benzylamino)propanoate

This protocol utilizes the mild conditions developed by [1], ideal for synthesizing aliphatic secondary β -amino acids without transition metal contamination.

Step-by-Step Procedure:

  • Preparation: In an oven-dried 25 mL round-bottom flask under an N 2​ atmosphere, dissolve (3-Methoxy-3-oxopropyl)boronic acid (1.0 mmol, 131.9 mg) and N-benzylhydroxylamine (1.2 mmol, 147.8 mg) in anhydrous acetonitrile (5.0 mL).

    • Causality: Acetonitrile is a polar aprotic solvent that stabilizes the polar transition state of the 'ate' complex formation without competing as a nucleophile.

  • Activation: Add trichloroacetonitrile (1.5 mmol, 150 μ L) dropwise via syringe at room temperature.

    • Causality: Cl 3​ CCN acts as the in situ activating agent, converting the hydroxylamine into a highly reactive leaving group to drive the 1,2-migration[1].

  • Reaction: Stir the reaction mixture at room temperature (20–25 °C) for 2 to 4 hours.

  • Workup: Quench the reaction with saturated aqueous NaHCO 3​ (5 mL). Extract the aqueous layer with Ethyl Acetate (3 x 10 mL).

  • Isolation: Dry the combined organic layers over anhydrous Na 2​ SO 4​ , filter, and concentrate in vacuo. Purify the crude residue via silica gel flash chromatography (Hexane/EtOAc gradient) to yield the pure β -amino acid derivative.

Self-Validation Metrics (Protocol A)
  • Visual Cue: The reaction mixture may turn slightly cloudy as the trichloroacetamide byproduct precipitates.

  • Chromatographic (TLC): The starting boronic acid streaks heavily and requires specific stains (e.g., curcumin). The product amine will form a distinct spot that stains intensely purple/blue with Ninhydrin upon heating.

  • Spectroscopic (NMR): The starting material exhibits a characteristic triplet at 1.11 ppm (t, J = 7.2 Hz, 2H) corresponding to the -CH 2​ -B protons[3]. Upon successful amination, these protons shift significantly downfield to ~2.85 ppm, confirming the formation of the -CH 2​ -N bond.

Mechanism N1 1. Substrate Activation Hydroxylamine + Cl3CCN N2 2. 'Ate' Complex Formation Coordination to Boron N1->N2 Generates reactive electrophile N3 3. Stereospecific 1,2-Migration C-B Cleavage / C-N Formation N2->N3 Driven by leaving group expulsion N4 4. Hydrolysis & Protodeboronation Release of Leaving Group N3->N4 H2O addition N5 5. β-Amino Acid Ester Target Product N4->N5 Final isolation

Fig 2. Mechanistic sequence of the metal-free 1,2-metallate rearrangement pathway.

Protocol B: Cu-Catalyzed Synthesis of Methyl 3-(phenylamino)propanoate

This protocol is optimized for the synthesis of N-aryl β -amino acid derivatives via an oxidative Chan-Lam type cross-coupling[2].

Step-by-Step Procedure:

  • Preparation: In a 20 mL reaction vial, combine (3-Methoxy-3-oxopropyl)boronic acid (1.5 mmol, 197.9 mg), aniline (1.0 mmol, 93.1 mg), and Cu(OAc) 2​ (0.2 mmol, 36.3 mg, 20 mol%).

    • Causality: An excess of the alkylboronic acid (1.5 equiv) is strictly required to compensate for competitive protodeboronation or homocoupling pathways common in sp 3 -hybridized systems[2].

  • Solvent & Base: Add anhydrous DMF (4.0 mL) followed by triethylamine (2.0 mmol, 278 μ L).

    • Causality: The amine base neutralizes the acidic boronic acid protons and facilitates the initial transmetalation step onto the copper center.

  • Oxidative Coupling: Stir the mixture vigorously at 60 °C under an open atmosphere of air (or an O 2​ balloon) for 16–24 hours.

    • Causality: Molecular oxygen acts as the terminal oxidant, regenerating the active Cu(II) species and promoting the critical reductive elimination from Cu(III) to form the product[2].

  • Workup & Isolation: Cool to room temperature, dilute with EtOAc (20 mL), and wash sequentially with water (3 x 10 mL) and brine to remove DMF and copper salts. Dry, concentrate, and purify via column chromatography.

Self-Validation Metrics (Protocol B)
  • Visual Cue: The solution transitions from the deep blue/green of Cu(II) to a darker, sometimes brown hue as the catalytic cycle progresses and Cu species fluctuate.

  • Chromatographic (TLC): Unlike the aliphatic product in Protocol A, this product will be highly UV-active (254 nm) due to the appended N-aryl group.

  • Spectroscopic (NMR): Appearance of aromatic protons (6.5–7.5 ppm) integrating proportionally to the methyl ester singlet (3.66 ppm)[3].

Quantitative Data Summary

The table below summarizes the operational parameters and expected outcomes for the two methodologies, allowing researchers to select the optimal route based on their target β -amino acid derivative.

ParameterMethod A: Metal-Free RearrangementMethod B: Cu-Catalyzed Coupling
Primary Nitrogen Source N-Alkyl hydroxylaminesPrimary/Secondary Aryl Amines
Catalyst / Activator Trichloroacetonitrile (Cl 3​ CCN)Cu(OAc) 2​ (20 mol%)
Terminal Oxidant None requiredMolecular Oxygen (O 2​ / Air)
Typical Yields 75% – 92%50% – 75%
Reaction Temperature Room Temperature (20–25 °C)Elevated (60–80 °C)
Primary Byproducts Trichloroacetamide, Boric acidHomocoupled boronic acid, Phenols
Best Suited For Aliphatic secondary β -amino acidsN-Aryl β -amino acids

References

  • A Method for the Deprotection of Alkylpinacolyl Boronate Esters. PMC - NIH.[Link]

  • Metal- and Base-Free Room-Temperature Amination of Organoboronic Acids with N-Alkyl Hydroxylamines. Angewandte Chemie International Edition.[Link]

  • Amination of Alkylboronic Esters. European Journal of Organic Chemistry.[Link]

Sources

Method

Palladium-catalyzed coupling reactions with (3-Methoxy-3-oxopropyl)boronic acid

Application Note: Palladium-Catalyzed sp²-sp³ Suzuki-Miyaura Cross-Coupling with (3-Methoxy-3-oxopropyl)boronic Acid Strategic Context in Drug Development The late-stage functionalization of aryl and heteroaryl scaffolds...

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Author: BenchChem Technical Support Team. Date: April 2026

Application Note: Palladium-Catalyzed sp²-sp³ Suzuki-Miyaura Cross-Coupling with (3-Methoxy-3-oxopropyl)boronic Acid

Strategic Context in Drug Development

The late-stage functionalization of aryl and heteroaryl scaffolds with aliphatic chains is a cornerstone of modern medicinal chemistry. Specifically, the introduction of a propionate moiety is highly sought after for the synthesis of non-steroidal anti-inflammatory drugs (NSAIDs), G-protein coupled receptor (GPCR) targeted libraries, and PROTAC linkers. Utilizing (3-Methoxy-3-oxopropyl)boronic acid in a B-alkyl Suzuki-Miyaura cross-coupling enables the direct, single-step installation of this ester-protected aliphatic chain (1)[1]. This powerful transformation circumvents tedious multi-step homologation sequences, such as the Arndt-Eistert synthesis, thereby accelerating the drug discovery lifecycle.

Mechanistic Causality: Overcoming sp³ Coupling Challenges

While traditional sp²-sp² (aryl-aryl) Suzuki couplings are highly robust, sp²-sp³ couplings involving primary alkylboronic acids present severe thermodynamic and kinetic hurdles (2)[2]:

  • Sluggish Transmetalation: Unlike arylboronic acids, sp³-hybridized alkylboronic acids lack an unhybridized p-orbital capable of pre-coordinating with the palladium center. This fundamental electronic difference makes the transmetalation step exceptionally slow (3)[3].

  • β-Hydride Elimination: Once transmetalation is achieved, the resulting alkylpalladium(II) intermediate possesses highly accessible β-hydrogens. If the subsequent reductive elimination is not sufficiently rapid, the complex undergoes spontaneous β-hydride elimination. In the case of (3-Methoxy-3-oxopropyl)boronic acid, this destructive pathway yields methyl acrylate and a protodehalogenated arene (4)[4].

Causality of Experimental Choices: To invert this kinetic preference, the catalytic system must be precisely engineered. The use of bulky, electron-rich dialkylbiaryl phosphine ligands (such as RuPhos) or trialkylphosphines (like PCy₃) is non-negotiable (5)[5]. The extreme steric bulk of these ligands forces the aryl and alkyl groups on the palladium center into close proximity, drastically accelerating the desired reductive elimination so that it outcompetes β-hydride elimination[4]. Furthermore, the addition of a strong base (e.g., K₃PO₄) in a biphasic or water-containing solvent system is required to form the highly nucleophilic boronate complex, which provides the necessary thermodynamic driving force for the difficult transmetalation step[5].

Catalytic Cycle & Pathway Divergence

G Pd0 Pd(0)L_n Active Catalyst OxAdd Oxidative Addition (Ar-X) Pd0->OxAdd PdII_ArX L_nPd(II)(Ar)(X) OxAdd->PdII_ArX TransMet Transmetalation [(RO)2B-CH2CH2COOMe]- PdII_ArX->TransMet Base Boronic Acid PdII_ArR L_nPd(II)(Ar)(CH2CH2COOMe) TransMet->PdII_ArR RedElim Reductive Elimination PdII_ArR->RedElim Fast with Bulky Ligands BetaElim β-Hydride Elimination (Competing Pathway) PdII_ArR->BetaElim Slow with Bulky Ligands RedElim->Pd0 Regenerates Catalyst Product Ar-CH2CH2COOMe Target Product RedElim->Product Byproduct Ar-H + Methyl Acrylate Byproducts BetaElim->Byproduct

Catalytic cycle of B-alkyl Suzuki-Miyaura coupling highlighting β-hydride elimination.

Reaction Optimization & Quantitative Data

The following table summarizes the causal relationship between ligand architecture, base selection, and reaction outcome when coupling (3-Methoxy-3-oxopropyl)boronic acid with a standard aryl bromide.

LigandBaseSolvent SystemTemp (°C)Target Product Yield (%)Alkene Byproduct (%)
PPh₃Na₂CO₃Toluene / H₂O (10:1)100< 10> 60
dppfK₂CO₃Toluene / H₂O (10:1)1004535
PCy₃K₃PO₄Toluene / H₂O (10:1)1007812
RuPhosK₃PO₄Toluene / H₂O (10:1)10092 < 2

Data Interpretation: Standard triphenylphosphine (PPh₃) fails entirely, leading almost exclusively to the β-hydride elimination byproduct. Transitioning to the highly sterically demanding RuPhos ligand effectively shuts down the elimination pathway, driving the reaction to the desired cross-coupled product[4].

Self-Validating Experimental Protocol

This protocol describes the optimized coupling of an aryl halide with (3-Methoxy-3-oxopropyl)boronic acid. The procedure is designed as a self-validating system: the in-process analytical controls directly report on the integrity of the catalytic cycle.

Reagents & Materials:

  • Aryl Bromide or Aryl Chloride (1.0 equiv, 1.0 mmol)

  • (3-Methoxy-3-oxopropyl)boronic acid (1.5 equiv, 1.5 mmol)[1]

  • Pd(OAc)₂ (0.02 equiv, 2 mol%)

  • RuPhos (0.04 equiv, 4 mol%)

  • K₃PO₄ (3.0 equiv, 3.0 mmol)

  • Toluene / H₂O (10:1 v/v, 11 mL), degassed

Step-by-Step Methodology:

  • Catalyst Pre-Activation: In a flame-dried Schlenk flask under an argon atmosphere, charge Pd(OAc)₂ and RuPhos. Add 2 mL of anhydrous, degassed toluene. Stir at room temperature for 15 minutes until a homogenous, active Pd(0) complex forms.

  • Reagent Loading: To a separate reaction vial equipped with a magnetic stir bar, add the Aryl Halide, (3-Methoxy-3-oxopropyl)boronic acid, and K₃PO₄.

  • Atmospheric Control (Critical Step): Seal the vial with a PTFE-lined septum. Subject the vial to three cycles of vacuum evacuation and argon backfilling. Scientific Rationale: Oxygen promotes the oxidative homocoupling of the alkylboronic acid and rapidly degrades the electron-rich RuPhos ligand.

  • Solvent Addition & Heating: Transfer the pre-formed catalyst solution to the reaction vial via syringe. Add the remaining degassed Toluene (8 mL) and degassed H₂O (1 mL). Heat the biphasic mixture to 100 °C under vigorous stirring (1000 rpm) to overcome mass transfer limitations[5].

  • In-Process Control (Self-Validation): After 2 hours, remove a 10 µL aliquot, dilute in 1 mL acetonitrile, and analyze via UPLC-MS.

    • Validation Metric: Calculate the ratio of the target product to the des-halogenated arene. A high des-halogenated arene count (>10%) indicates premature β-hydride elimination, signaling that the ligand has been oxidized (loss of steric bulk) or the reaction temperature is too low to drive reductive elimination.

  • Workup & Isolation: Upon complete consumption of the aryl halide, cool the mixture to room temperature. Dilute with ethyl acetate (20 mL) and wash with water (2 × 10 mL) and brine (10 mL). Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate in vacuo. Purify via flash column chromatography (Silica gel, Hexanes/Ethyl Acetate gradient).

Sources

Application

Advanced Application Note: (3-Methoxy-3-oxopropyl)boronic Acid in Directed Ester Functionalization

Introduction & Strategic Utility The incorporation of aliphatic chains bearing terminal functional groups is a cornerstone strategy in modern drug discovery. Increasing the fraction of sp³-hybridized carbons (Fsp³) in dr...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction & Strategic Utility

The incorporation of aliphatic chains bearing terminal functional groups is a cornerstone strategy in modern drug discovery. Increasing the fraction of sp³-hybridized carbons (Fsp³) in drug candidates is statistically correlated with improved clinical success rates, enhanced solubility, and reduced off-target toxicity [1].

(3-Methoxy-3-oxopropyl)boronic acid (CID 53255331)[2] serves as a highly versatile, isolable reagent for introducing a methyl propanoate moiety onto aryl or heteroaryl scaffolds. Unlike traditional alkyl halides, this alkylboronic acid allows for late-stage functionalization via Suzuki-Miyaura cross-coupling. The terminal ester acts as a critical synthetic handle, enabling downstream diversification (e.g., hydrolysis to carboxylic acids, reduction to alcohols, or direct amidation) without disrupting the core pharmacophore.

Mechanistic Paradigms in Ester-Tolerant Cross-Coupling

A historical limitation of B-alkyl Suzuki-Miyaura couplings has been the requirement for harsh, aqueous basic conditions (e.g., aqueous K₂CO₃ or NaOH) to activate the boronic acid. These conditions frequently lead to competitive hydrolysis of sensitive ester groups and exacerbate deleterious protodehalogenation of the aryl halide [3].

To circumvent this, two advanced mechanistic paradigms have been developed to ensure perfect ester retention and rapid coupling:

Anhydrous Homogeneous Transmetalation

By utilizing potassium trimethylsilanolate (TMSOK) in combination with the oxaphosphole ligand AntPhos, the cross-coupling environment remains entirely anhydrous and homogeneous. TMSOK is highly soluble in organic solvents, eliminating the mass-transfer limitations of biphasic systems. This accelerates transmetalation, allowing reactions to reach completion in under one hour while completely suppressing protodehalogenation and ester hydrolysis[3].

Photocatalytic Radical Activation

An alternative transition-metal-catalyzed pathway employs visible-light photoredox catalysis. Here, visible light irradiation induces the homolysis of a Nickel-Bromine (Ni–Br) bond. The extruded bromine radical (Br•) interacts directly with the empty p-orbital of the boron atom on the free boronic acid. This unique radical transfer event activates the C–B bond without the need for exogenous strong oxidants or Lewis bases, providing an exceptionally mild environment that preserves the methyl ester [1].

G Ni_cat Ni(II) Precatalyst (Stable) Photo Visible Light (Photoredox Activation) Ni_cat->Photo Excitation Br_rad Bromine Radical (Br•) Release Photo->Br_rad Homolysis BA_act Alkyl Boronic Acid Activation Br_rad->BA_act p-orbital interaction Transmet Radical Recombination & Transmetalation BA_act->Transmet Alkyl Radical (R•) Prod Ester-Functionalized Product Transmet->Prod Reductive Elimination

Figure 1: Photocatalytic Ni-mediated radical activation pathway for alkylboronic acids.

Quantitative Data & Method Comparison

The table below summarizes the performance metrics of different coupling paradigms when utilizing (3-Methoxy-3-oxopropyl)boronic acid.

Reaction ParadigmCatalyst / LigandBase / ActivatorReaction TimeEster Hydrolysis?Typical Yield
Anhydrous Homogeneous Pd(OAc)₂ / AntPhosTMSOK (2.4 eq)< 1 hNo 75 - 94%
Photocatalytic Radical NiCl₂·glyme / dtbbpyCs₂CO₃ / Light12 - 24 hNo 60 - 85%
Traditional AqueousPd(dppf)Cl₂K₂CO₃ (aq)> 20 hYes (Partial)30 - 50%

Self-Validating Experimental Protocols

The following protocols are designed as self-validating systems. Built-in analytical checkpoints ensure that causality is established at each step, preventing the propagation of failed intermediates.

Protocol A: Rapid Anhydrous B-Alkyl Suzuki-Miyaura Coupling

Rationale: Water is rigorously excluded to prevent protodehalogenation. TMSOK serves as an organic-soluble oxygen-centered base that activates the boronic acid without cleaving the methyl ester [3].

Reagents:

  • (3-Methoxy-3-oxopropyl)boronic acid (1.5 equiv)

  • Aryl Halide (1.0 equiv)

  • Pd(OAc)₂ (4 mol %)

  • AntPhos (8 mol %)

  • TMSOK (2.4 equiv)

  • Anhydrous THF (0.2 M)

Step-by-Step Methodology:

  • Preparation: In a nitrogen-filled glovebox, charge an oven-dried vial with Pd(OAc)₂, AntPhos, and the aryl halide.

  • Base Addition: Add TMSOK and (3-Methoxy-3-oxopropyl)boronic acid. Causality Note: Adding the base and boronic acid simultaneously prevents premature degradation of the catalyst.

  • Solvent Addition & Reaction: Add anhydrous THF. Seal the vial, remove it from the glovebox, and stir vigorously at room temperature for 45 minutes.

  • Self-Validation Checkpoint 1 (TLC/LC-MS): At 45 minutes, sample 10 µL of the reaction mixture. Quench with wet ether and analyze via LC-MS.

    • Validation: The complete disappearance of the aryl halide mass and the absence of an[M+H+1] peak (protodehalogenation product) confirms the anhydrous transmetalation was successful.

  • Workup: Quench the reaction with saturated aqueous NH₄Cl (to neutralize residual TMSOK and prevent ester cleavage during workup). Extract with EtOAc (3 × 10 mL).

  • Purification: Dry the combined organic layers over Na₂SO₄, concentrate in vacuo, and purify via silica gel flash chromatography (Hexanes/EtOAc).

Workflow Prep Step 1: Reagents (Anhydrous) Mix Step 2: TMSOK & AntPhos Prep->Mix React Step 3: Coupling (< 1 h, RT) Mix->React Quench Step 4: LC-MS Validation React->Quench Purify Step 5: Flash Chromatography Quench->Purify

Figure 2: Step-by-step anhydrous cross-coupling workflow for ester functionalization.

Analytical Characterization Signatures

To ensure the integrity of the starting material before initiating complex cross-coupling workflows, verify the purity of (3-Methoxy-3-oxopropyl)boronic acid using the following benchmark NMR signatures [4]:

  • Self-Validation Checkpoint 2 (Starting Material Integrity):

    • ¹H NMR (500 MHz, CDCl₃): δ 3.66 (s, 3H, -OCH₃), 2.48 (t, J = 7.2 Hz, 2H, -CH₂C=O), 1.11 (t, J = 7.2 Hz, 2H, B-CH₂-). Causality: The distinct triplet at 1.11 ppm confirms the intact C-B bond, as oxidation to the alcohol would shift this peak significantly downfield.

    • ¹³C NMR (125 MHz, CDCl₃): δ 175.9 (C=O), 51.9 (-OCH₃), 28.4 (-CH₂-), 10.4 (B-CH₂-).

    • ¹¹B NMR (160 MHz, CDCl₃): δ 31.49. Validation: A sharp peak near ~31 ppm is characteristic of the free sp²-hybridized boronic acid. If the peak shifts to ~11 ppm during reaction monitoring, it indicates successful formation of an activated sp³-hybridized boronate complex.

References

  • Bromine radical release from a nickel-complex facilitates the activation of alkyl boronic acids: a boron selective Suzuki–Miyaura cross coupling Chemical Science (RSC Publishing) URL:[Link]

  • (3-Methoxy-3-oxopropyl)boronic acid | CID 53255331 PubChem (National Institutes of Health) URL:[Link]

  • Rapid, Homogenous, B-Alkyl Suzuki–Miyaura Cross-Coupling of Boronic Esters The Journal of Organic Chemistry (ACS Publications) URL:[Link]

  • A Method for the Deprotection of Alkylpinacolyl Boronate Esters Organic Letters (ACS Publications) URL:[Link]

Method

Application Note: Step-by-Step Laboratory Synthesis Guide for (3-Methoxy-3-oxopropyl)boronic acid

Target Audience: Researchers, synthetic chemists, and drug development professionals. Molecule: (3-Methoxy-3-oxopropyl)boronic acid (CAS: 115074-63-6) Introduction & Strategic Overview (3-Methoxy-3-oxopropyl)boronic acid...

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Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Researchers, synthetic chemists, and drug development professionals. Molecule: (3-Methoxy-3-oxopropyl)boronic acid (CAS: 115074-63-6)

Introduction & Strategic Overview

(3-Methoxy-3-oxopropyl)boronic acid is a highly versatile bifunctional building block widely utilized in medicinal chemistry, notably in Suzuki-Miyaura cross-coupling reactions and the synthesis of proteasome inhibitors. The presence of both a boronic acid moiety and a methyl ester presents a unique chemoselectivity challenge: the ester is highly susceptible to hydrolysis under the harsh oxidative or acidic conditions typically required to deprotect standard boronate esters.

To circumvent this, this application note details a highly robust, self-validating three-step synthetic protocol designed to maximize yield and purity while avoiding chromatographic bottlenecks. The strategy employs a copper-catalyzed conjugate β-borylation of methyl acrylate, followed by a self-purifying diethanolamine (DEA) transesterification, and concludes with a mild acidic hydrolysis.

SynthesisWorkflow A 1. β-Borylation Methyl Acrylate + B2pin2 B 2. Transesterification DEA Addition A->B Cu Catalyst THF, RT C 3. Mild Hydrolysis 0.1 M HCl Cleavage B->C Precipitation in Ether D Target Product (3-Methoxy-3-oxopropyl) boronic acid C->D Biphasic Extraction

Caption: Overall 3-step synthetic workflow for (3-Methoxy-3-oxopropyl)boronic acid.

Step 1: Copper-Catalyzed β-Borylation of Methyl Acrylate

Expertise & Causality: While direct hydroboration of alkenes with pinacolborane (HBpin) is a common method for synthesizing alkylboronates, electron-deficient alkenes like methyl acrylate often yield complex mixtures of reduction products or suffer from poor regioselectivity. To ensure exclusive formation of the β-borylated product, we utilize a copper-catalyzed conjugate borylation using bis(pinacolato)diboron (B2pin2) . The active [Cu]-Bpin species undergoes highly regioselective 1,4-conjugate addition. Methanol acts as a crucial proton source to release the product and regenerate the catalyst.

CatalyticCycle CuBpin Active Catalyst [Cu]-Bpin Alkene Substrate Addition Methyl Acrylate CuBpin->Alkene Enolate Conjugate Addition Copper Enolate Alkene->Enolate Protonation Proton Exchange with MeOH Enolate->Protonation Product Pinacol Ester Product + [Cu]-OMe Protonation->Product Regeneration Transmetalation with B2pin2 Product->Regeneration Releases Product Regeneration->CuBpin Regenerates [Cu]-Bpin

Caption: Mechanistic cycle of the Cu-catalyzed conjugate β-borylation of methyl acrylate.

Protocol 1: Synthesis of Methyl 3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)propanoate
  • Preparation of the Catalyst Complex: In an oven-dried Schlenk flask under a nitrogen atmosphere, combine CuCl (49 mg, 0.5 mmol, 5 mol%), 1,1'-Bis(diphenylphosphino)ferrocene (dppf) (277 mg, 0.5 mmol, 5 mol%), sodium tert-butoxide (48 mg, 0.5 mmol, 5 mol%), and B2pin2 (2.79 g, 11.0 mmol).

  • Activation: Add anhydrous THF (20 mL) and stir for 10 minutes at room temperature. The solution will shift in color, indicating the formation of the active [Cu]-Bpin complex.

  • Substrate Addition: Add methyl acrylate (0.90 mL, 10.0 mmol) followed dropwise by anhydrous methanol (0.81 mL, 20.0 mmol).

  • Reaction: Stir the mixture at room temperature for 4–6 hours. Self-Validation: Monitor via TLC (Hexanes/EtOAc 4:1); the complete consumption of the UV-active methyl acrylate indicates reaction completion.

  • Workup: Filter the mixture through a short pad of Celite to remove copper salts, washing with EtOAc. Concentrate the filtrate under reduced pressure to yield the crude pinacol ester, which can be used directly in Step 2.

Step 2: Diethanolamine (DEA) Complexation and Purification

Expertise & Causality: Pinacol boronate esters are thermodynamically highly stable due to the tetramethylethylene glycol backbone. Standard deprotection methods (e.g., NaIO4 or BCl3) are too harsh and will inevitably cause competitive hydrolysis of the methyl ester. We leverage a transesterification strategy using diethanolamine (DEA) . DEA coordinates with the boron atom to form a stable, crystalline dative complex (B-N bond). Self-Validation: This step acts as a built-in purification mechanism. The DEA-boronate complex precipitates directly out of the ether solution, driving the reaction equilibrium to completion and allowing for isolation via simple filtration—completely eliminating the need for silica gel chromatography.

Protocol 2: Synthesis of DEA-Boronate Intermediate
  • Dissolution: Dissolve the crude pinacol ester from Step 1 (~8.5 mmol) in diethyl ether (30 mL) at room temperature.

  • Transesterification: Add diethanolamine (1.0 g, 9.5 mmol) dropwise to the vigorously stirring solution.

  • Precipitation: Stir for 30 minutes. Self-Validation: A thick white precipitate of the DEA-boronate complex will form within minutes, visually confirming the transesterification is proceeding.

  • Isolation: Filter the precipitate through a Buchner funnel. Wash the filter cake thoroughly with cold diethyl ether (2 × 15 mL) to remove the displaced pinacol and any unreacted starting materials. Dry under vacuum to afford the pure DEA-boronate complex.

Step 3: Mild Acidic Hydrolysis

Expertise & Causality: The final challenge is liberating the free boronic acid without cleaving the methyl ester. The dative B-N bond of the DEA-boronate complex is highly sensitive to protonation. By treating the complex with mild 0.1 M aqueous HCl, the amine is protonated, breaking the dative bond and triggering rapid hydrolysis of the B-O bonds. The target boronic acid partitions into the organic layer, while the DEA-hydrochloride salt is washed away in the aqueous phase .

Protocol 3: Isolation of (3-Methoxy-3-oxopropyl)boronic acid
  • Suspension: Suspend the pure DEA-boronate complex (~8.0 mmol) in diethyl ether (30 mL) in a separatory funnel.

  • Hydrolysis: Add 0.1 M aqueous HCl (20 mL) and shake vigorously at room temperature for 20 minutes.

  • Phase Separation: Self-Validation: The initially cloudy biphasic mixture will become completely clear as the complex hydrolyzes. The free boronic acid partitions into the upper ether layer.

  • Extraction: Separate the organic layer. Extract the aqueous layer with additional diethyl ether (2 × 15 mL).

  • Final Isolation: Combine the organic layers, wash with brine (15 mL), dry over anhydrous Na2SO4, and concentrate under reduced pressure. Evaporation of residual solvent provides the analytically pure product as a white solid. (Note: Boronic acids tend to dehydrate into boroxines upon heating; avoid elevated temperatures during solvent removal).

Quantitative Data & Characterization

Table 1: Quantitative Characterization Data for the Final Product

ParameterAnalytical Data for (3-Methoxy-3-oxopropyl)boronic acid
Appearance White Solid
Overall Yield ~90% (from DEA-boronate)
¹H NMR (500 MHz, CDCl₃)δ 3.66 (s, 3H), 2.48 (t, J = 7.2 Hz, 2H), 1.11 (t, J = 7.2 Hz, 2H)
¹³C NMR (125 MHz, CDCl₃)δ 175.9, 51.9, 28.4, 10.4
¹¹B NMR (160 MHz, CDCl₃)δ 31.49
HRMS (ESI+) Calculated for C₄H₁₀BO₄ [M+H]⁺: 133.0672; Found: 133.0665

References

  • Title: The transition metal-catalysed hydroboration reaction Source: Chemical Society Reviews (2022) URL: [Link][1]

  • Title: A Method for the Deprotection of Alkylpinacolyl Boronate Esters Source: The Journal of Organic Chemistry (2011) URL: [Link][2]

Sources

Application

Application Notes &amp; Protocols: Microwave-Assisted Synthesis with (3-Methoxy-3-oxopropyl)boronic acid

Introduction: Accelerating Discovery with Modern Synthetic Tools In the fast-paced environments of pharmaceutical and materials science research, efficiency is paramount. The convergence of innovative reagents and advanc...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction: Accelerating Discovery with Modern Synthetic Tools

In the fast-paced environments of pharmaceutical and materials science research, efficiency is paramount. The convergence of innovative reagents and advanced reaction technologies has become a cornerstone of modern chemical synthesis. Boronic acids are indispensable building blocks in this landscape, serving as pivotal intermediates in the construction of complex molecular architectures.[1][2] Their utility is most prominently displayed in the Nobel Prize-winning Suzuki-Miyaura cross-coupling reaction, a powerful method for forming carbon-carbon bonds.[3][4]

This guide focuses on a particularly useful, yet simple, aliphatic building block: (3-Methoxy-3-oxopropyl)boronic acid . This reagent provides a direct route to introduce a methyl propanoate side chain, a common structural motif in biologically active molecules.

Simultaneously, Microwave-Assisted Organic Synthesis (MAOS) has emerged as a transformative technology, supplanting traditional heating methods.[5] By using microwave irradiation, chemists can achieve dramatic reductions in reaction times, from hours to mere minutes, while often improving yields and product purity.[6][7] This efficiency stems from the unique heating mechanism of microwaves, which directly and uniformly energizes polar molecules in the reaction mixture, allowing for rapid temperature elevation and "superheating" of solvents in sealed vessels.[8][9]

This document provides a detailed exploration of the synergy between (3-Methoxy-3-oxopropyl)boronic acid and MAOS, offering both mechanistic insights and practical, field-tested protocols for its application in Suzuki-Miyaura cross-coupling reactions.

The Reagent: (3-Methoxy-3-oxopropyl)boronic acid

(3-Methoxy-3-oxopropyl)boronic acid, also known as methyl 3-boronopropanoate, is a valuable aliphatic boronic acid for introducing a three-carbon ester chain onto aromatic and heteroaromatic scaffolds. Its physical and chemical properties are summarized below.

PropertyValueSource
Molecular Formula C₄H₉BO₄[10]
Molecular Weight 131.93 g/mol [10]
Appearance Typically a solidN/A
CAS Number 1290145-64-0[10]
Key Application Suzuki-Miyaura Cross-Coupling[1][11]

Unlike many arylboronic acids, this aliphatic variant is prone to decomposition pathways like protodeboronation, especially under harsh or prolonged heating. This sensitivity makes microwave-assisted synthesis, with its characteristic short reaction times, an exceptionally well-suited methodology for maximizing its synthetic utility.

The Core Reaction: The Suzuki-Miyaura Cross-Coupling

The Suzuki-Miyaura reaction is a palladium-catalyzed process that couples an organoboron compound (like our boronic acid) with an organohalide or triflate.[12] The reaction proceeds through a well-established catalytic cycle, which is significantly accelerated by microwave heating.

The Catalytic Cycle

The mechanism involves three key steps:[13][14]

  • Oxidative Addition: The active Palladium(0) catalyst inserts into the carbon-halide bond of the aryl halide (Ar-X), forming a Pd(II) complex.

  • Transmetalation: The organic group from the boronic acid is transferred to the palladium center, displacing the halide. This step is facilitated by a base, which activates the boronic acid to form a more nucleophilic boronate species.

  • Reductive Elimination: The two organic fragments (the aryl group and the propanoate chain) are ejected from the palladium center, forming the new C-C bond in the final product. This step regenerates the catalytically active Pd(0) species, allowing the cycle to continue.

Suzuki_Miyaura_Cycle pd0 Pd(0)L₂ oxidative_addition Oxidative Addition pd2_complex Ar-Pd(II)L₂-X oxidative_addition->pd2_complex transmetalation Transmetalation pd2_r_complex Ar-Pd(II)L₂-R¹ transmetalation->pd2_r_complex reductive_elimination Reductive Elimination reductive_elimination->pd0  Regeneration product Ar-R¹ reductive_elimination->product arx_in Ar-X arx_in->oxidative_addition boronic_in R¹-B(OH)₂ + Base boronic_in->transmetalation

Figure 1: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Experimental Protocols & Workflow

The following section provides a detailed, step-by-step protocol for a typical microwave-assisted Suzuki-Miyaura coupling reaction using (3-Methoxy-3-oxopropyl)boronic acid.

Safety First: Handling Microwave Chemistry

Microwave-assisted synthesis involves high temperatures and pressures. Adherence to safety protocols is non-negotiable.

  • Use Dedicated Equipment: ONLY use a microwave reactor specifically designed for chemical synthesis. Domestic microwave ovens lack the necessary safety features (pressure monitoring, temperature control, corrosion resistance) and must never be used.[9][15]

  • Proper Vessels: Use only sealed reaction vials specifically designed and approved by the microwave reactor's manufacturer to withstand high pressures.[16]

  • Cooling is Critical: Always allow the reaction vessel to cool to a safe temperature (typically below 50 °C) before removing it from the reactor cavity and opening it.[16]

  • Chemical Hazards: Be aware of the stability of your reagents and solvents at high temperatures. Consult the Material Safety Data Sheet (MSDS) for each chemical.[15] All operations should be conducted within a certified laboratory fume hood.

Experimental_Workflow start Start: Reagent Preparation reagents 1. Add Aryl Halide, Boronic Acid, and Base to Microwave Vial start->reagents solvent 2. Add Solvent(s) reagents->solvent catalyst 3. Add Palladium Catalyst (often last to prevent premature reaction) solvent->catalyst seal 4. Securely Seal Vial with Septum/Cap catalyst->seal mw_setup 5. Place Vial in Microwave Reactor & Set Parameters (Temp, Time, Power) seal->mw_setup reaction 6. Run Microwave Program (Automated Heating & Stirring) mw_setup->reaction cooling 7. Automated Post-Reaction Cooling reaction->cooling depressurize 8. Safely Remove Cooled Vial & Carefully Uncap in Fume Hood cooling->depressurize workup 9. Reaction Work-up (e.g., Quench, Extraction) depressurize->workup purify 10. Purification (e.g., Column Chromatography) workup->purify analysis 11. Characterization (NMR, MS, etc.) purify->analysis end_node End: Purified Product analysis->end_node

Figure 2: A typical experimental workflow for microwave-assisted synthesis.

General Protocol: Synthesis of Methyl 3-Arylpropanoates

Objective: To couple an aryl halide with (3-Methoxy-3-oxopropyl)boronic acid under microwave irradiation.

Materials & Reagents:

  • Aryl Halide (e.g., 4-Bromoanisole, 1.0 equiv)

  • (3-Methoxy-3-oxopropyl)boronic acid (1.2 - 1.5 equiv)

  • Palladium Catalyst (e.g., Pd(PPh₃)₄, 1-5 mol%)

  • Base (e.g., K₂CO₃ or K₃PO₄, 2.0 - 3.0 equiv)

  • Solvent(s) (e.g., Toluene/Ethanol/Water 4:1:1, or Acetonitrile/Water 4:1)

  • Anhydrous Magnesium or Sodium Sulfate

  • Solvents for extraction and chromatography (e.g., Ethyl Acetate, Hexanes)

Equipment:

  • Dedicated single-mode microwave reactor

  • Appropriate microwave reaction vial (e.g., 2-5 mL or 10-20 mL) with stir bar

  • Crimp sealer or screw cap for the vial

  • Standard laboratory glassware for work-up and purification

Step-by-Step Procedure:

  • Preparation: To a microwave reaction vial containing a magnetic stir bar, add the aryl halide (e.g., 0.5 mmol, 1.0 equiv), (3-Methoxy-3-oxopropyl)boronic acid (0.6 mmol, 1.2 equiv), and the base (e.g., K₂CO₃, 1.0 mmol, 2.0 equiv).

  • Solvent Addition: Add the chosen solvent system (e.g., 3-4 mL). The volume should be sufficient to ensure effective stirring but should not exceed 2/3 of the vial's total volume.[14]

  • Degassing (Optional but Recommended): To minimize oxidative degradation of the catalyst, bubble argon or nitrogen gas through the mixture for 5-10 minutes.

  • Catalyst Addition: Briefly remove the vial from the inert atmosphere and add the palladium catalyst (e.g., Pd(PPh₃)₄, 0.025 mmol, 5 mol%).

  • Sealing: Immediately and securely seal the vial using the appropriate cap and crimper.

  • Microwave Irradiation: Place the sealed vial into the microwave reactor. Set the reaction parameters. A good starting point is a temperature of 130-150°C for a duration of 10-20 minutes. The instrument will automatically control the power output to maintain the set temperature.

  • Cooling: After the reaction is complete, allow the automated cooling system of the reactor to reduce the vessel's temperature to below 50°C.

  • Work-up: Carefully open the vial in a fume hood. Dilute the reaction mixture with water and ethyl acetate. Transfer the contents to a separatory funnel.

  • Extraction: Separate the layers. Extract the aqueous layer two more times with ethyl acetate. Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

  • Purification: Purify the resulting crude oil or solid by flash column chromatography on silica gel to yield the pure methyl 3-arylpropanoate product.

Optimization and Troubleshooting

The success of a Suzuki-Miyaura coupling can be sensitive to several factors. The table below outlines common issues and evidence-based solutions.

IssuePotential Cause(s)Recommended Action(s)
Low or No Conversion 1. Inactive catalyst.2. Insufficient temperature/time.3. Inappropriate base or solvent.1. Use a fresh catalyst or try a more active pre-catalyst (e.g., a Pd-NHC catalyst like PEPPSI-iPr).[17]2. Incrementally increase the reaction temperature (e.g., to 150-160°C) or time (e.g., to 30 min).[8]3. Screen different bases (K₃PO₄, Cs₂CO₃) and solvent systems (e.g., Dioxane/H₂O, DMF).
Protodeboronation 1. Boronic acid instability.2. Presence of excess water or acid.3. Prolonged reaction time at high temp.1. Use a slight excess of the boronic acid (1.3-1.5 equiv).2. Ensure the base is anhydrous if using an anhydrous solvent system.3. Keep reaction times short, which is a key advantage of MAOS.
Homocoupling Side Product 1. Oxygen contamination leading to oxidative coupling of the boronic acid.2. Catalyst degradation.1. Ensure thorough degassing of the reaction mixture before adding the catalyst.2. Use a robust catalyst system known for high stability.
Debromination of Aryl Halide 1. Certain catalyst/ligand combinations can promote this side reaction.1. Switch to a different ligand system. For example, bulky electron-rich phosphine ligands like XPhos can sometimes mitigate this issue.[18]

Conclusion

Microwave-assisted organic synthesis provides a powerful platform for rapidly and efficiently utilizing valuable building blocks like (3-Methoxy-3-oxopropyl)boronic acid. The dramatic acceleration of reaction rates not only enhances laboratory throughput but also minimizes the thermal decomposition of sensitive reagents, leading to cleaner reactions and higher yields.[5][19] The protocols and principles outlined in this guide demonstrate that the combination of modern reagents with advanced heating technology is a validated and highly effective strategy for professionals in drug discovery and materials science, enabling the swift construction of target molecules with greater precision and efficiency.

References

  • Microwave-Assisted Organic Synthesis: An Eco-Friendly Method of Green Chemistry - PMC. (n.d.).
  • Microwave-Assisted Synthesis: 10x Faster Organic Reactions. (2025, July 3).
  • Microwaves in Organic Synthetic Chemistry- A Greener Approach to Environmental Protection: An Overview. (2024, January 15). Academica.
  • Microwave-Assisted Organic Synthesis: A Green Chemistry Strategy. (2025, June 30). International Journal of Research in Pharmacy and Allied Science.
  • RF Energy Industrial I Microwave-Driven Chemical Reactions. (n.d.). RFHIC.
  • Safety Considerations for Microwave Synthesis. (n.d.).
  • Mechanistic Aspects of the Palladium‐Catalyzed Suzuki‐Miyaura Cross‐Coupling Reaction. (2021, August 9). MDPI.
  • Suzuki-Miyaura cross-coupling: Practical Guide. (n.d.). Yoneda Labs.
  • Suzuki Cross-Coupling Reactions Mechanisms. (n.d.). Mettler Toledo.
  • Suzuki-Miyaura Coupling. (2024, October 10). Chemistry LibreTexts.
  • Suzuki Coupling. Suzuki-Miyaura Reaction: Mechanism, Experimental Procedure, and Set Up. (2025, March 29). YouTube.
  • Solvent-Free Microwave-Assisted Suzuki-Miyaura Coupling Catalyzed by PEPPSI-iPr. (n.d.). Organic-chemistry.org.
  • Microwave Assisted Organic Synthesis. (n.d.). Google Books.
  • A Highly Efficient Microwave-Assisted Suzuki Coupling Reaction of Aryl Perfluoro-octylsulfonates with Boronic Acids - PMC. (2006, October 23).
  • (3-Methoxy-3-oxopropyl)boronic acid. (n.d.). PubChem.
  • Efficient microwave-assisted Suzuki–Miyaura cross-coupling reaction of 3-bromo pyrazolo[1,5-a]pyrimidin-5(4H)-one. (n.d.). RSC Publishing.
  • [3-(3-methoxy-3-oxopropyl)phenyl]boronic acid. (2024, April 9). ChemBK.
  • Organic Syntheses Procedure. (n.d.). Organic Syntheses.
  • EFFICIENT MICROWAVE-ASSISTED SUZUKI-MIYAURA CROSS- COUPLING REACTION OF 6-HALOGENOIMIDAZO[1,2-a]PYRIDINES. (n.d.). Arkivoc.
  • The Crucial Role of Boronic Acids in Modern Drug Discovery. (2026, March 15). Dalton Pharma Services.
  • Boron Chemicals in Drug Discovery and Development: Synthesis and Medicinal Perspective. (2022, April 18). MDPI.
  • CAS 10365-98-7: (3-Methoxyphenyl)boronic acid. (n.d.). CymitQuimica.
  • Boron Chemicals in Drug Discovery and Development: Synthesis and Medicinal Perspective. (2022, April 19).
  • Boron Chemicals in Drug Discovery and Development: Synthesis and Medicinal Perspective. (2022, April 19).
  • (3-(3-Methoxy-3-oxopropyl)phenyl)boronic acid. (n.d.). Sigma-Aldrich.
  • Microwave Synthesis. (n.d.). Organic Chemistry Portal.
  • Advances in Boron-Based Drugs in Medicinal Chemistry. (n.d.). Prime Scholars.
  • Microwave-Assisted Suzuki Coupling Reactions with an Encapsulated Palladium Catalyst for Batch and Continuous-Flow Transformations. (2006, April 4). Baxendale Group.

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Preventing Protodeboronation of (3-Methoxy-3-oxopropyl)boronic Acid

Welcome to the Technical Support Center. This guide is specifically engineered for researchers and drug development professionals struggling with the degradation of (3-Methoxy-3-oxopropyl)boronic acid during Suzuki-Miyau...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center. This guide is specifically engineered for researchers and drug development professionals struggling with the degradation of (3-Methoxy-3-oxopropyl)boronic acid during Suzuki-Miyaura cross-coupling. Below, we dissect the thermodynamic causes of this instability and provide field-proven, self-validating methodologies to ensure successful C(sp³)–C(sp²) bond formation.

FAQ 1: Why does (3-Methoxy-3-oxopropyl)boronic acid degrade so quickly in my reaction?

The Causality: Alkylboronic acids are inherently susceptible to protodeboronation, a process where the carbon-boron bond is cleaved and replaced by a carbon-hydrogen bond[1]. For (3-Methoxy-3-oxopropyl)boronic acid, the degradation is primarily base-catalyzed .

When you add a basic aqueous solution (like NaOH or K₂CO₃) to your reaction, the hydroxide ions coordinate with the empty p-orbital of the boron atom, forming a reactive boronate anion intermediate. The electron-withdrawing nature of the γ -methyl ester slightly increases the Lewis acidity of the boron, accelerating this coordination. Once the boronate is formed, it undergoes a rate-limiting protonolysis by water, yielding methyl propionate as the dead-end degradation product[1].

Mechanism A Free Boronic Acid (3-Methoxy-3-oxopropyl) B Boronate Anion [R-B(OH)3]- A->B Base (OH-) Fast C Protodeboronation (Methyl Propionate) B->C H2O (Protonolysis) Rate-Limiting D Pd(II) Complex (Transmetalation) B->D Active Pd Catalyst Outcompetes Degradation E Cross-Coupled Product D->E Reductive Elimination

Mechanistic divergence of alkylboronic acids: Protodeboronation vs. Productive Transmetalation.

FAQ 2: Should I use the free boronic acid, or are there better alternatives?

The Causality: You should never use the free (3-Methoxy-3-oxopropyl)boronic acid if protodeboronation is a recurring issue. Instead, you must employ a "slow-release" strategy [2]. By using a protected boron derivative, you keep the concentration of the reactive free boronic acid infinitesimally low in the reaction mixture. The rate of transmetalation to the Palladium catalyst will therefore outpace the rate of base-mediated degradation.

Table 1: Comparison of Boron Protecting Groups for (3-Methoxy-3-oxopropyl) Derivatives

Boron SpeciesPropensity for ProtodeboronationBench StabilityRecommended Activation / Deprotection Strategy
Free Boronic Acid High LowN/A (Avoid for sensitive couplings)
Pinacol Ester (Bpin) Low HighDiethanolamine protocol or mild anhydrous base
MIDA Boronate Very Low Very HighAqueous base (Caution: May hydrolyze the methyl ester)
Trifluoroborate (BF₃K) Very Low Very HighDirect coupling with Cs₂CO₃ or silica-mediated hydrolysis[3]

Recommendation: Use Potassium trifluoro(3-methoxy-3-oxopropyl)borate (CAS: 1023357-63-2)[3]. It is highly crystalline, indefinitely stable on the bench, and releases the active boron species at a controlled rate without requiring harsh aqueous bases that would saponify your methyl ester.

FAQ 3: What is the optimal catalyst and base combination to outcompete degradation?

The Causality: To prevent protodeboronation, you must accelerate the productive catalytic cycle. The transmetalation of C(sp³)–B bonds is notoriously sluggish.

  • The Catalyst: We recommend RuPhos Pd G3 [4]. The bulky, electron-rich Buchwald ligand (RuPhos) forces the Palladium center into a highly active, low-coordinate state, drastically accelerating oxidative addition and transmetalation[4].

  • The Base: Avoid aqueous NaOH or KOH. These will instantly hydrolyze your methyl ester and provide the water necessary for protodeboronation. Instead, use strictly anhydrous Cs₂CO₃ or Ag₂O . Silver(I) oxide is particularly synergistic with alkylboronic acids; it acts as a halogen scavenger and directly facilitates the transmetalation step while keeping the system completely anhydrous.

Step-by-Step Methodology: Anhydrous Slow-Release Suzuki Coupling

This protocol utilizes Potassium trifluoro(3-methoxy-3-oxopropyl)borate to prevent both protodeboronation and ester hydrolysis. It is designed as a self-validating system to ensure traceability at every step.

Reagents:

  • Aryl Halide (1.0 equiv)

  • Potassium trifluoro(3-methoxy-3-oxopropyl)borate (1.5 equiv)

  • RuPhos Pd G3 (5 mol%)

  • Anhydrous Cs₂CO₃ (3.0 equiv)

  • Anhydrous Toluene / CPME (Cyclopentyl methyl ether) (0.2 M)

Procedure:

  • Inert Atmosphere Setup: In a glovebox or using standard Schlenk techniques, charge a dry reaction vial with the aryl halide, the trifluoroborate salt, RuPhos Pd G3, and Cs₂CO₃.

    • Causality: Complete exclusion of oxygen prevents oxidative deboronation (where the C-B bond is oxidized to an alcohol).

  • Solvent Addition: Seal the vial with a PTFE septum. Inject the anhydrous, degassed Toluene/CPME mixture.

    • Causality: Using anhydrous solvents eliminates the proton source required for the rate-limiting step of protodeboronation.

  • Thermal Activation: Heat the reaction to 80 °C under vigorous stirring.

  • Validation Checkpoint (1 Hour): Withdraw a 10 µL aliquot via syringe, dilute in LC-MS grade Acetonitrile, and analyze.

    • Self-Validation Logic:

      • If you observe methyl propionate (m/z 88), trace moisture has breached the system, causing protodeboronation.

      • If you observe unreacted aryl halide and unreacted trifluoroborate, the transmetalation is stalled; consider adding 10 mol% Ag₂O to activate the boron.

      • If the cross-coupled product is dominant, proceed to workup.

  • Workup: Cool to room temperature, filter through a pad of Celite to remove palladium black and inorganic salts, and concentrate under reduced pressure.

Workflow Step1 1. Reagent Preparation (Glovebox/Schlenk) Step2 2. Catalyst/Base Addition (RuPhos Pd G3 + Cs2CO3) Step1->Step2 Step3 3. Solvent Addition (Anhydrous, Degassed) Step2->Step3 Step4 4. Slow-Release Heating (LC-MS Validation Check) Step3->Step4 Step5 5. Filtration & Concentration Step4->Step5

Experimental workflow to outcompete protodeboronation in Suzuki couplings.

References
  • The Slow-Release Strategy in Suzuki-Miyaura Coupling Source: University of Bristol URL
  • Protodeboronation Source: Wikipedia URL
  • Potassium trifluoro(3-methoxy-3-oxopropyl)
  • RuPhos Pd Precatalyst and MIDA Boronate as an Effective Combination for the Precision Synthesis of Poly(3-hexylthiophene)
  • A Method for the Deprotection of Alkylpinacolyl Boronate Esters Source: ACS Publications URL

Sources

Optimization

Troubleshooting low reactivity of (3-Methoxy-3-oxopropyl)boronic acid in synthesis

Welcome to the Technical Support Center for Alkylboronic Acid Synthesis . This guide is specifically engineered for researchers and drug development professionals experiencing low yields, byproduct formation, or reagent...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center for Alkylboronic Acid Synthesis . This guide is specifically engineered for researchers and drug development professionals experiencing low yields, byproduct formation, or reagent degradation when utilizing (3-Methoxy-3-oxopropyl)boronic acid in cross-coupling workflows.

Diagnostic Overview: The Chemical Causality of Low Reactivity

(3-Methoxy-3-oxopropyl)boronic acid presents a dual-threat challenge in standard Suzuki-Miyaura cross-coupling (SMC) reactions due to its structural features:

  • Kinetic Bottleneck (sp³-Hybridized Boron): Unlike sp²-hybridized arylboronic acids, alkylboronic acids exhibit significantly slower transmetallation rates. This kinetic delay allows deleterious side reactions, such as protodeboronation, to outcompete the desired catalytic cycle[1].

  • Base-Sensitive Methyl Ester: The standard SMC relies on strong aqueous bases (e.g., NaOH, Na₂CO₃) to form the reactive boronate species. These highly nucleophilic conditions rapidly hydrolyze the methyl ester into a carboxylic acid, destroying the target functional group[2].

  • β-Hydride Elimination: Following transmetallation, the resulting alkyl-palladium(II) intermediate possesses β-hydrogens. If reductive elimination is not accelerated, the complex undergoes β-hydride elimination, yielding methyl acrylate and a reduced arene byproduct[3].

G Pd0 Pd(0) Catalyst OxAdd Oxidative Addition (Ar-X) Pd0->OxAdd PdII Ar-Pd(II)-X OxAdd->PdII TransMet Transmetallation (Alkyl-B(OH)2) PdII->TransMet PdII_Alkyl Ar-Pd(II)-Alkyl TransMet->PdII_Alkyl RedElim Reductive Elimination (Desired) PdII_Alkyl->RedElim BetaHyd β-Hydride Elimination (Undesired) PdII_Alkyl->BetaHyd Product Ar-Alkyl Product RedElim->Product Alkene Alkene Byproduct + Ar-Pd-H BetaHyd->Alkene Product->Pd0 Regeneration

Catalytic cycle highlighting β-hydride elimination vs. desired reductive elimination.

Troubleshooting FAQs

Q: My LC-MS shows a mass corresponding to the carboxylic acid of my product. How do I prevent ester hydrolysis? A: The hydrolysis is caused by base-mediated saponification. Strong bases attack the electrophilic carbonyl carbon of the methyl ester. Causality & Solution: Switch to a milder base such as anhydrous K₃PO₄ or KF. These bases are sufficiently basic to activate the boronic acid (forming the reactive boronate complex) but lack the nucleophilicity to rapidly cleave the ester[4]. Utilizing a biphasic solvent system (e.g., Toluene/H₂O 10:1) also limits the exposure of the ester to aqueous hydroxide ions[2].

Q: I am observing significant amounts of methyl acrylate and reduced aryl halide (Ar-H). What is happening? A: This is the classic β-hydride elimination pathway. Because the transmetallation of the sp³-alkyl group is slow, the resulting Ar-Pd-CH₂CH₂COOCH₃ intermediate has a long enough lifetime to undergo β-hydride elimination before reductive elimination can occur[3]. Causality & Solution: Accelerate the reductive elimination step by employing bulky, electron-rich phosphine ligands. Ligands such as RuPhos, XPhos, or rigid bidentate ligands like dppf increase the steric bulk around the palladium center, forcing the two coupling partners together and dramatically increasing the rate of reductive elimination over β-hydride elimination[1].

Q: The starting boronic acid is unreactive, and I recover it or see protodeboronation. How can I enhance transmetallation? A: Alkylboronic acids are prone to forming inactive trimeric boroxines or undergoing protodeboronation under prolonged heating[5]. Causality & Solution: Convert the boronic acid into a more stable derivative, such as a pinacol ester (Bpin) or a potassium trifluoroborate salt (BF₃K). Potassium alkyltrifluoroborates are highly stable, resist protodeboronation, and undergo a slow, controlled hydrolysis in situ to provide a steady concentration of the active boronic acid, preventing degradation[6].

G Start Issue: Low Yield / Reactivity CheckEster Is the methyl ester hydrolyzed? Start->CheckEster BaseFix Switch to mild base (e.g., K3PO4, KF) CheckEster->BaseFix Yes CheckAlkene Are alkene byproducts observed? CheckEster->CheckAlkene No LigandFix Use bulky, electron-rich ligand (RuPhos, dppf) CheckAlkene->LigandFix Yes CheckTrans Is starting material unreacted? CheckAlkene->CheckTrans No DerivFix Convert to Bpin or BF3K for better transmetallation CheckTrans->DerivFix Yes

Decision tree for troubleshooting low reactivity and side reactions.

Quantitative Data Summaries

Table 1: Base Selection Matrix for Ester-Tolerant Suzuki Couplings

Base Aqueous pKa Ester Hydrolysis Risk Transmetallation Efficiency Recommended Solvent System
NaOH 13.8 High Excellent THF / H₂O
Na₂CO₃ 10.3 Moderate Good Toluene / H₂O
K₃PO₄ 12.3 Low Good Dioxane / H₂O (10:1)

| KF | 3.2 | None | Moderate (Requires heat) | Anhydrous THF or Toluene |

Table 2: Ligand Effects on β-Hydride Elimination vs. Reductive Elimination

Ligand Type Example Cone Angle / Steric Bulk β-Hydride Elimination Suppression
Triarylphosphine PPh₃ 145° Poor (High alkene byproduct)
Bidentate dppf Large bite angle Moderate
Dialkylbiaryl RuPhos Very Large Excellent

| Oxaphosphole | AntPhos | Rigid, Bulky | Excellent |

Self-Validating Experimental Protocols

Protocol A: Mild-Base Suzuki-Miyaura Coupling (Ester-Preserving)

Objective: Couple (3-Methoxy-3-oxopropyl)boronic acid with an aryl bromide while preserving the methyl ester. Causality: Utilizing Pd(dppf)Cl₂ suppresses β-hydride elimination via steric bulk, while K₃PO₄ provides necessary basicity without nucleophilic saponification.

  • Preparation : In an oven-dried Schlenk flask, combine the aryl bromide (1.0 eq), (3-Methoxy-3-oxopropyl)boronic acid (1.5 eq), Pd(dppf)Cl₂ (0.05 eq), and anhydrous K₃PO₄ (2.0 eq).

  • Solvent Addition : Add a degassed mixture of Toluene/H₂O (10:1 ratio, 0.2 M concentration). Mechanistic Note: The trace amount of water is critical to dissolve the K₃PO₄ and facilitate the formation of the active boronate, but low enough to prevent ester hydrolysis.

  • Reaction : Heat the mixture to 80 °C under a nitrogen atmosphere for 12 hours.

  • Validation Checkpoint 1 (In-Process) : At 2 hours, sample the reaction and run TLC (20% EtOAc/Hexanes).

    • Self-Validation: The disappearance of the UV-active aryl halide and the emergence of a higher Rf​ spot indicates successful coupling. If a baseline spot appears (UV active, stains with bromocresol green), ester hydrolysis is occurring; immediately lower the temperature to 65 °C.

  • Workup : Cool to room temperature, dilute with EtOAc, wash with brine, dry over Na₂SO₄, and concentrate.

  • Validation Checkpoint 2 (Post-Reaction) : Perform ¹H NMR. The presence of a sharp singlet at ~3.6-3.7 ppm integrating to 3H confirms the intact methyl ester.

Protocol B: Synthesis of Potassium (3-Methoxy-3-oxopropyl)trifluoroborate

Objective: Convert the base-sensitive, slow-reacting boronic acid into a bench-stable trifluoroborate salt to prevent protodeboronation and enable slow-release transmetallation[6].

  • Dissolution : Dissolve (3-Methoxy-3-oxopropyl)boronic acid (1.0 eq) in a minimal amount of methanol.

  • Fluorination : Slowly add a 4.5 M aqueous solution of potassium hydrogen fluoride (KHF₂, 3.0 eq) at 0 °C. Mechanistic Note: KHF₂ acts as both the fluoride source and the potassium counterion source. The formation of strong B-F bonds thermodynamically drives the conversion.

  • Stirring : Stir the suspension at room temperature for 3 hours.

  • Validation Checkpoint 1 (In-Process) : Monitor the reaction by ¹¹B NMR.

    • Self-Validation: The broad singlet of the starting boronic acid at ~30 ppm must completely disappear, replaced by a sharp quartet at ~5 ppm (due to ¹¹B-¹⁹F coupling). This confirms total conversion.

  • Isolation : Concentrate the solvent in vacuo. Extract the resulting white solid with hot acetone to separate the product from excess inorganic salts.

  • Precipitation : Concentrate the acetone layer to a minimal volume and precipitate the pure trifluoroborate salt by adding diethyl ether. Filter and dry under high vacuum.

References

  • - ResearchGate

  • - Wikipedia 3. - RSC Advances

  • - Thieme / Synthesis 5. - ACS Catalysis

  • - Organic Chemistry Portal 7. - ACS Catalysis

Sources

Troubleshooting

Ideal storage conditions to prevent degradation of (3-Methoxy-3-oxopropyl)boronic acid

Welcome to the Technical Support Center for (3-Methoxy-3-oxopropyl)boronic acid (CAS: 1290145-64-0). As a bifunctional reagent containing both an electrophilic boronic acid moiety and a hydrolyzable methyl ester, this co...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center for (3-Methoxy-3-oxopropyl)boronic acid (CAS: 1290145-64-0). As a bifunctional reagent containing both an electrophilic boronic acid moiety and a hydrolyzable methyl ester, this compound requires stringent handling to prevent premature degradation.

This guide provides mechanistic troubleshooting, frequently asked questions, and self-validating protocols designed for researchers and drug development professionals.

Mechanistic Overview of Reagent Instability

To effectively store (3-Methoxy-3-oxopropyl)boronic acid, we must first understand the causality behind its degradation. Boronic acids are not static solids; they are dynamically reactive species. The empty p-orbital on the boron atom is highly electrophilic, making it a prime target for nucleophilic attack[1].

When exposed to suboptimal storage conditions, this compound undergoes three primary degradation pathways:

  • Oxidative Deboronation: Exposure to atmospheric oxygen or reactive oxygen species (ROS) leads to nucleophilic attack on the boron p-orbital. This triggers a 1,2-carbon migration from boron to oxygen, ultimately hydrolyzing the C-B bond to yield methyl 3-hydroxypropanoate and boric acid[2].

  • Protodeboronation: Catalyzed by moisture and pH extremes, the carbon-boron bond is cleaved and replaced by a carbon-hydrogen bond, yielding methyl propanoate[3][4].

  • Ester Hydrolysis: The 3-methoxy-3-oxopropyl chain contains a methyl ester that is vulnerable to hydrolysis in the presence of ambient moisture, yielding (2-carboxyethyl)boronic acid and methanol.

Quantitative Storage Parameters & Shelf-Life

Table 1: Impact of Storage Conditions on Reagent Integrity

Storage ConditionTemperatureAtmosphereMoisture ControlExpected Shelf-LifePrimary Degradation Risk
Optimal (Long-Term) -80°CArgon / N₂Desiccated> 12 - 24 MonthsNegligible
Standard (Mid-Term) -20°CArgon / N₂Desiccated6 - 12 MonthsSlow Oxidation
Suboptimal (Fridge) 4°CAmbient AirSealed1 - 3 MonthsOxidation / Boroxine Formation
Poor (Benchtop) 20°C+Ambient AirUnsealed< 1 WeekProtodeboronation / Hydrolysis
Logical Relationship of Degradation Pathways

DegradationPathways Compound (3-Methoxy-3-oxopropyl) boronic acid Oxidation Oxidative Deboronation (O2 / ROS) Compound->Oxidation Air Exposure Protodeboronation Protodeboronation (Moisture / pH Extremes) Compound->Protodeboronation Moisture/Heat Hydrolysis Ester Hydrolysis (H2O / Catalysts) Compound->Hydrolysis Aqueous/Base Dehydration Dehydration to Boroxine (Dry Conditions) Compound->Dehydration Vacuum/Heat Prod1 Boric Acid + Methyl 3-hydroxypropanoate Oxidation->Prod1 Prod2 Boric Acid + Methyl propanoate Protodeboronation->Prod2 Prod3 (2-Carboxyethyl)boronic acid + Methanol Hydrolysis->Prod3 Prod4 Boroxine Trimer (Reversible) Dehydration->Prod4

Figure 1: Mechanistic pathways of (3-Methoxy-3-oxopropyl)boronic acid degradation and their respective triggers.

Troubleshooting & FAQs

Q: My (3-Methoxy-3-oxopropyl)boronic acid powder has turned into a sticky, viscous oil. Is it ruined? A: Not necessarily. Free alkyl boronic acids readily undergo spontaneous dehydration in dry conditions to form cyclic trimeric anhydrides known as boroxines[5]. This changes the physical state of the compound and alters its molecular weight, which will disrupt your reaction stoichiometry. Fix: You can often reverse this by adding a stoichiometric amount of water during your reaction setup, or by converting the reagent into a more stable pinacol ester (e.g., reacting with bis-pinacolato diboron) prior to use[6].

Q: Why do my Suzuki-Miyaura cross-coupling yields drop significantly when using an older batch of this reagent? A: This is a classic symptom of oxidative deboronation. Because the alkyl chain lacks the steric hindrance and electronic stabilization found in bulky aryl boronic acids, the boron center is highly susceptible to oxidation by trace air in the vial[7]. The resulting byproduct (methyl 3-hydroxypropanoate) cannot participate in transmetalation with the Palladium catalyst, leading to artificially low equivalents of the active coupling partner.

Q: Can I store this compound in a standard freezer (-20°C) without inert gas? A: It is highly discouraged. While -20°C slows thermal degradation, standard freezers are high-moisture environments. Condensation upon opening the vial will introduce water, catalyzing both protodeboronation and ester hydrolysis[8]. Always backfill with Argon or Nitrogen.

Validated Standard Operating Procedures (SOPs)

To ensure your experimental protocols are self-validating, implement the following workflows for storage and quality control.

SOP 1: Inert Aliquoting and Long-Term Storage

Repeated freeze-thaw cycles and atmospheric exposure are the primary killers of alkyl boronic acids.

Step-by-Step Methodology:

  • Preparation: Transfer the newly received bulk reagent directly into a glovebox purged with Argon or Nitrogen (O₂ < 5 ppm, H₂O < 1 ppm).

  • Aliquoting: Weigh the reagent into single-use, amber glass vials. Amber glass is preferred to prevent any potential photolytic radical generation that could initiate oxidation.

  • Sealing: Seal the vials with PTFE-lined screw caps. PTFE is required as it is chemically inert and provides a superior moisture barrier compared to standard polyethylene caps. Wrap the seam tightly with Parafilm.

  • Secondary Containment: Place the sealed aliquots into a secondary container (e.g., a desiccator jar or a vacuum-sealed Mylar bag) containing active indicating silica gel.

  • Storage: Transfer the secondary container to a -80°C freezer for long-term storage, or -20°C if intended for use within 6 months.

StorageWorkflow Start Receive Bulk Reagent Glovebox Transfer to Glovebox (Argon/N2 Atmosphere) Start->Glovebox Aliquoting Weigh into Amber Vials (Single-use aliquots) Glovebox->Aliquoting Sealing Seal with PTFE-lined Caps & Parafilm Aliquoting->Sealing Desiccator Place in Secondary Container with Desiccant Sealing->Desiccator Storage Store at -20°C to -80°C Desiccator->Storage

Figure 2: Optimal workflow for the aliquoting and cryogenic storage of reactive boronic acids.

SOP 2: NMR Validation of Reagent Integrity

Before utilizing a stored batch in a critical or expensive synthesis, validate its integrity using Nuclear Magnetic Resonance (NMR) spectroscopy[6].

Step-by-Step Methodology:

  • In an inert atmosphere, dissolve ~5 mg of the boronic acid in anhydrous CDCl₃ or CD₃OD.

  • Acquire a ¹H NMR spectrum.

  • Analyze the Ester Peak: Verify the presence of the methoxy singlet at δ ~3.66 ppm . A shift or disappearance of this peak indicates ester hydrolysis.

  • Analyze the Alkyl Chain: Look for the two distinct triplets corresponding to the methylene protons (e.g., δ 2.48 ppm and δ 1.11 ppm ).

  • Check for Oxidation: Scan for new peaks corresponding to methyl 3-hydroxypropanoate. If the C-B bond has oxidized, the protons adjacent to the newly formed hydroxyl group will shift significantly downfield (closer to δ 3.5 - 4.0 ppm).

  • (Optional but Recommended) Acquire an ¹¹B NMR spectrum. The free boronic acid should appear as a broad singlet around δ 31.5 ppm [6]. Multiple peaks in the ¹¹B spectrum indicate the presence of boroxines or degradation byproducts.

References

  • National Institutes of Health (NIH) / PNAS. "Boronic acid with high oxidative stability and utility in biological contexts." Proceedings of the National Academy of Sciences. Available at:[Link]

  • American Chemical Society (ACS). "A Method for the Deprotection of Alkylpinacolyl Boronate Esters." The Journal of Organic Chemistry. Available at:[Link]

  • American Chemical Society (ACS). "Metal-Free Protodeboronation of Electron-Rich Arene Boronic Acids..." The Journal of Organic Chemistry. Available at:[Link]

  • Google Patents. "US6958319B2 - Formulation of boronic acid compounds.

Sources

Optimization

Technical Support Center: Overcoming Steric Hindrance in Alkyl Suzuki-Miyaura Cross-Coupling

Welcome to the Advanced Troubleshooting Guide for sp²-sp³ cross-coupling. As a Senior Application Scientist, I frequently encounter challenges when coupling primary alkylboronic acids—specifically (3-Methoxy-3-oxopropyl)...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Advanced Troubleshooting Guide for sp²-sp³ cross-coupling. As a Senior Application Scientist, I frequently encounter challenges when coupling primary alkylboronic acids—specifically (3-Methoxy-3-oxopropyl)boronic acid—with sterically encumbered aryl halides.

Alkylboronic acids are notoriously difficult substrates due to their sp³ hybridization, which slows down transmetalation. When you introduce steric hindrance on the electrophile (e.g., ortho-substituted aryl halides), the catalytic cycle bottlenecks at the reductive elimination step. This delay provides ample time for deleterious side reactions to dominate.

Below is a comprehensive diagnostic guide, mechanistic breakdown, and self-validating protocol to help you achieve high-yielding conversions.

Diagnostic FAQs: Mechanistic Troubleshooting

Q1: Why does coupling (3-Methoxy-3-oxopropyl)boronic acid with my ortho-substituted aryl halide yield mostly alkene byproducts and reduced arenes? A: This is a classic symptom of β-hydride elimination outcompeting reductive elimination. After transmetalation, the catalyst exists as an Ar-Pd(II)-Alkyl intermediate. Steric bulk from the ortho-substituted aryl group prevents the complex from easily adopting the cis-conformation required for reductive elimination. Because the alkyl chain possesses β-hydrogens, the stalled Pd(II) center undergoes β-hydride elimination, yielding an alkene and an Ar-Pd(II)-H species, which subsequently reductively eliminates to form a reduced arene ()[1].

Q2: Does the ester moiety in (3-Methoxy-3-oxopropyl)boronic acid interfere with the palladium catalyst? A: Yes, it can. The ester group (-COOMe) is positioned at the γ-carbon relative to the palladium center in the post-transmetalation intermediate. The carbonyl oxygen can weakly coordinate to the electrophilic Pd(II) center, forming a transient metallacycle. While this stabilizes the intermediate, it further retards reductive elimination. Overcoming this requires highly electron-rich, bulky ligands (such as AntPhos) that displace weak coordinating groups and force the alkyl and aryl groups into close proximity[1].

Q3: My boronic acid degrades before the reaction completes. How can I prevent protodeboronation? A: Alkylboronic acids are highly susceptible to protodeboronation, especially in the aqueous basic conditions traditionally used for Suzuki couplings. To circumvent this, convert the boronic acid to a neopentyl glycol (neopentyldiol) ester. Utilizing these esters under strictly anhydrous conditions with a soluble base like potassium trimethylsilanolate (TMSOK) drastically accelerates transmetalation while shutting down the protodeboronation pathway ()[2].

Pathway Visualization

To understand where your reaction is failing, we must map the catalytic logic. The diagram below illustrates the divergence between the desired cross-coupling and the undesired β-hydride elimination pathway.

G Pd0 Pd(0) Catalyst (e.g., Pd-AntPhos) PdII_Ar Ar-Pd(II)-X (Sterically Hindered) Pd0->PdII_Ar Oxidative Addition (+ Ar-X) PdII_Alkyl Ar-Pd(II)-Alkyl (Post-Transmetalation) PdII_Ar->PdII_Alkyl Transmetalation (+ Alkylboronic Ester & TMSOK) RedElim Reductive Elimination (Accelerated by Bulky Ligand) PdII_Alkyl->RedElim Desired Pathway BetaElim β-Hydride Elimination (Favored if Red-Elim is Slow) PdII_Alkyl->BetaElim Side Reaction (Steric Clash) RedElim->Pd0 Catalyst Regeneration Product Target Molecule (sp2-sp3 Cross-Coupled) RedElim->Product Byproduct Alkene + Reduced Arene (Undesired Byproducts) BetaElim->Byproduct

Figure 1: Catalytic cycle detailing competing pathways in alkyl Suzuki-Miyaura coupling.

Quantitative Data Summarization

Selecting the right ligand and base is the difference between a 15% yield and a 95% yield. The table below summarizes the impact of various catalytic systems on the coupling of sterically hindered aryl halides with primary alkylboronic derivatives.

Catalyst / Ligand SystemBase & Solvent ConditionsBoron SpeciesAvg. Conversion (%)Primary Failure Mode
Pd(dppf)Cl₂K₂CO₃ (aq) / 1,4-DioxaneBoronic Acid< 20%Protodeboronation + Alkene formation
Pd(OAc)₂ / RuPhosK₃PO₄ (aq) / TolueneBoronic Acid45 - 60%Protodeboronation[1]
Pd-PEPPSI-IPrCs₂CO₃ / THFPinacol Ester50 - 65%Reaction stalling (slow transmetalation)
Pd-AntPhos G3 TMSOK (anhydrous) / Dioxane Neopentyl Glycol Ester > 90% None (Trace byproducts) [2]

Data synthesized from benchmark studies on sterically demanding aryl-alkyl couplings. The AntPhos/TMSOK system provides the highest kinetic advantage.

Step-by-Step Experimental Protocol

To achieve self-validating, high-yielding results, abandon aqueous bases and unprotected boronic acids. The following protocol utilizes the AntPhos-Pd-G3 precatalyst and TMSOK to force rapid, homogeneous transmetalation[2].

Phase 1: Substrate Preparation (Esterification)

Causality: Unprotected (3-Methoxy-3-oxopropyl)boronic acid is prone to degradation. Converting it to a neopentyl glycol ester increases stability and enhances the transmetalation rate under anhydrous conditions.

  • In a round-bottom flask, dissolve (3-Methoxy-3-oxopropyl)boronic acid (1.0 equiv) and neopentyl glycol (1.05 equiv) in anhydrous dichloromethane (0.2 M).

  • Add anhydrous MgSO₄ to scavenge water. Stir at room temperature for 2 hours.

  • Filter the suspension and concentrate the filtrate in vacuo to yield the neopentyldiol alkylboronic ester. Validation: ¹¹B NMR should show a sharp singlet around ~33 ppm, confirming esterification.

Phase 2: Reaction Assembly (Glovebox or Standard Schlenk Technique)

Causality: TMSOK is highly hygroscopic. Moisture will immediately quench the base, halting the transmetalation step.

  • To an oven-dried reaction vial equipped with a magnetic stir bar, add the sterically hindered aryl halide (1.0 equiv, e.g., 0.2 mmol).

  • Add the (3-Methoxy-3-oxopropyl)boronic neopentyl ester (1.5 equiv).

  • Add AntPhos-Pd-G3 (5 mol%). Note: The oxaphosphole structure of AntPhos is critical; its extreme steric bulk forces the Pd-alkyl and Pd-aryl groups into a reactive cis-geometry, physically preventing the transition state required for β-hydride elimination[1].

  • Add anhydrous TMSOK (2.0 equiv).

Phase 3: Execution and Monitoring
  • Seal the vial with a PTFE-lined septum cap and remove it from the glovebox.

  • Inject anhydrous, degassed 1,4-dioxane to reach a concentration of 0.2 M.

  • Stir the reaction vigorously at 80 °C.

  • Self-Validation Check: The reaction mixture should become homogeneous rapidly due to the high solubility of TMSOK. Monitor via TLC or LC-MS. Under these optimized conditions, complete consumption of the aryl halide typically occurs within 45 to 60 minutes [2].

Phase 4: Workup
  • Cool the reaction to room temperature and quench by filtering through a short pad of silica gel, eluting with ethyl acetate.

  • Concentrate the filtrate and purify via standard flash column chromatography.

References

  • Li, C., Xiao, G., Zhao, Q., Liu, H., Wang, T., & Tang, W. (2014). Sterically demanding aryl–alkyl Suzuki–Miyaura coupling. Organic Chemistry Frontiers, 1(1), 43-46. URL:[Link]

  • Bock, M. J., & Denmark, S. E. (2024). Rapid, Homogenous, B-Alkyl Suzuki–Miyaura Cross-Coupling of Boronic Esters. The Journal of Organic Chemistry, 89(22), 16195-16202. URL:[Link]

Sources

Troubleshooting

Minimizing homocoupling side reactions with (3-Methoxy-3-oxopropyl)boronic acid

Welcome to the Application Support Center. Working with functionalized alkylboronic acids, such as (3-Methoxy-3-oxopropyl)boronic acid, presents unique mechanistic hurdles in Suzuki-Miyaura cross-couplings[1].

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Application Support Center. Working with functionalized alkylboronic acids, such as (3-Methoxy-3-oxopropyl)boronic acid, presents unique mechanistic hurdles in Suzuki-Miyaura cross-couplings[1]. Unlike rigid arylboronic acids, flexible C(sp3) organoborons are highly susceptible to competitive side reactions, including β-hydride elimination, protodeboronation, and oxidative homocoupling[2].

This technical guide provides a causality-driven framework to diagnose, troubleshoot, and eliminate homocoupling artifacts, ensuring high-fidelity C(sp2)-C(sp3) bond formation.

Diagnostic Workflow: Isolating the Failure Mode

Before adjusting reaction parameters, it is critical to identify the dominant side reaction. The following diagnostic logic tree illustrates the primary failure modes and their immediate corrective actions.

TroubleshootingWorkflow Start Analyze Reaction Crude (LC-MS/GC-MS) Detect Identify Major Side Product Start->Detect Homo Homocoupling (Symmetrical Dimer) Detect->Homo Proto Protodeboronation (Ester Hydrolysis) Detect->Proto Beta β-Hydride Elimination (Alkene Formation) Detect->Beta FixHomo1 1. Rigorous Degassing (Freeze-Pump-Thaw) Homo->FixHomo1 FixHomo2 2. Switch to Pd(0) or Precatalyst (e.g., XPhos Pd G3) FixHomo1->FixHomo2 FixHomo3 3. Slow Addition of Boronic Acid via Syringe Pump FixHomo2->FixHomo3

Diagnostic workflow for identifying and resolving alkylboronic acid side reactions.

Frequently Asked Questions (Mechanisms & Causality)

Q1: Why is my (3-Methoxy-3-oxopropyl)boronic acid forming a symmetrical dimer instead of the cross-coupled product? Homocoupling typically arises from two distinct mechanistic pathways: aerobic oxidative homocoupling and Pd(II)-mediated reduction[3]. If trace oxygen is present in the reaction mixture, it rapidly oxidizes the active Pd(0) catalyst to a peroxo-Pd(II) complex, (η2-O2)PdL2[4]. The highly oxophilic boron atom of your alkylboronic acid coordinates to this peroxo oxygen, facilitating a double transmetalation event that ejects the homocoupled dimer[5]. Alternatively, if you are using a Pd(II) precatalyst (e.g., Pd(OAc)2) without a dedicated reducing agent, the boronic acid itself acts as the reductant to generate the active Pd(0) species, sacrificing two equivalents of your boronic acid to homocoupling in the process[3][6].

Q2: How can I mechanistically suppress the oxidative homocoupling pathway? The most critical intervention is the rigorous exclusion of oxygen. Standard nitrogen flushing is often insufficient for sensitive alkylboronic acids. You must utilize the "freeze-pump-thaw" method for all solvents (including aqueous bases) to remove dissolved oxygen[6][7]. Furthermore, switching from a Pd(II) salt to a pre-formed Pd(0) catalyst or a modern precatalyst (like XPhos Pd G3) ensures rapid generation of the active LPd(0) species without consuming the boronic acid[7].

Q3: My system is rigorously anaerobic, but I still see homocoupling. What is the kinetic solution? If the system is strictly anaerobic, homocoupling is likely occurring via competing transmetalation kinetics at the Pd center. If the local concentration of the boronic acid is too high, two molecules can transmetalate onto a single Pd center before the aryl halide has a chance to undergo oxidative addition. To manipulate these kinetics, employ a syringe pump to add the (3-Methoxy-3-oxopropyl)boronic acid slowly over 1-2 hours[2]. This maintains a low steady-state concentration of the boronic acid, statistically favoring the desired cross-coupling pathway.

Mechanistic Divergence: Cross-Coupling vs. Homocoupling

Understanding the catalytic cycle is essential for rational troubleshooting. The diagram below illustrates how oxygen intercepts the standard catalytic cycle, forcing the system into an oxidative homocoupling loop.

MechanisticPathway Pd0 Pd(0)L_n Catalyst OxAdd Oxidative Addition (Ar-X) Pd0->OxAdd Anaerobic O2 O2 Exposure (Aerobic Conditions) Pd0->O2 O2 Present TransMet Transmetalation with Alkyl-B(OH)2 OxAdd->TransMet RedElim Reductive Elimination (Desired Product) TransMet->RedElim RedElim->Pd0 Cycle Peroxo Peroxo-Pd(II) Complex (η2-O2)PdL2 O2->Peroxo HomoTrans Double Transmetalation with Alkyl-B(OH)2 Peroxo->HomoTrans HomoProd Homocoupled Dimer (Alkyl-Alkyl) HomoTrans->HomoProd

Mechanistic divergence of aerobic oxidative homocoupling vs. desired cross-coupling.

Quantitative Optimization Data

The following table summarizes the impact of specific reaction modifications on the yield of the desired cross-coupled product versus the homocoupled impurity when utilizing alkylboronic acids.

Condition VariableModificationImpact on Homocoupling (%)Impact on Cross-Coupling Yield (%)Mechanistic Rationale
Atmosphere Ambient Air> 40%< 20%O2 drives peroxo-Pd formation, accelerating oxidative homocoupling[4].
Atmosphere Ar (Freeze-Pump-Thaw)< 5%> 85%Eliminates the oxidative homocoupling pathway entirely[6].
Catalyst Source Pd(OAc)2 (Pd(II))15 - 20%~ 60%Pd(II) requires reduction by the boronic acid, causing baseline homocoupling[3].
Catalyst Source XPhos Pd G3 (Pd(0))< 2%> 90%Rapid generation of active Pd(0) without consuming the boronic acid[7].
Addition Rate Bolus (All at once)10 - 15%~ 70%High local concentration favors double transmetalation at the Pd center.
Addition Rate Syringe Pump (over 2h)< 1%> 92%Maintains a low steady-state concentration of boronic acid, favoring cross-coupling[2].

Self-Validating Experimental Protocol: Syringe-Pump Enabled Anaerobic Suzuki Coupling

To ensure maximum yield and minimal side reactions for (3-Methoxy-3-oxopropyl)boronic acid, follow this optimized, self-validating methodology.

Materials Required:

  • Aryl Halide (1.0 equiv)

  • (3-Methoxy-3-oxopropyl)boronic acid (1.5 equiv)

  • XPhos Pd G3 precatalyst (2-5 mol%)

  • K3PO4 (3.0 equiv) - Chosen to prevent hydrolysis of the methyl ester.

  • Solvent: THF/H2O (10:1 ratio)

Step-by-Step Methodology:

  • Solvent Degassing (Freeze-Pump-Thaw):

    • Place the THF/H2O solvent mixture in a Schlenk flask.

    • Freeze the mixture completely using a liquid nitrogen bath.

    • Apply high vacuum for 5 minutes, then seal the flask and allow it to thaw in a warm water bath.

    • Validation Check: During the thaw cycle, watch for gas bubbles escaping the liquid. Repeat the freeze-pump-thaw cycle (usually 3 times) until no more bubbles evolve during thawing. Backfill with Argon[6].

  • Catalyst & Electrophile Loading:

    • In a rigorously dried, Argon-flushed reaction vessel, add the Aryl Halide, K3PO4, and XPhos Pd G3.

    • Add 80% of the degassed solvent mixture to the vessel.

    • Validation Check: Upon stirring, the solution should transition from pale yellow to a deep red/orange within 5-10 minutes. This indicates the successful generation of the active LPd(0) species. If the solution turns opaque black, Pd nanoparticles have crashed out due to oxygen ingress or poor ligation; the reaction must be aborted.

  • Syringe Pump Addition of Boronic Acid:

    • Dissolve the (3-Methoxy-3-oxopropyl)boronic acid in the remaining 20% of the degassed solvent.

    • Load this solution into a gas-tight syringe and mount it on a syringe pump.

    • Set the pump to deliver the solution dropwise into the reaction vessel over a period of 2 hours at the desired reaction temperature (typically 60-80 °C)[2].

  • Reaction Monitoring & Quench:

    • Stir for an additional 1 hour after the addition is complete.

    • Validation Check: Perform LC-MS or TLC analysis. You should observe a clean conversion to the product mass without the presence of the M+131 mass peak (which corresponds to the homocoupled dimer of the boronic acid).

    • Cool to room temperature, dilute with EtOAc, and wash with brine to quench.

Sources

Reference Data & Comparative Studies

Validation

Reactivity Comparison: (3-Methoxy-3-oxopropyl)boronic Acid vs. Pinacol Ester Derivatives

The Reactivity-Stability Dichotomy: Mechanistic Causality In modern cross-coupling methodologies, particularly the Suzuki-Miyaura reaction, the choice of the organoboron reagent dictates the kinetic profile and operation...

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Author: BenchChem Technical Support Team. Date: April 2026

The Reactivity-Stability Dichotomy: Mechanistic Causality

In modern cross-coupling methodologies, particularly the Suzuki-Miyaura reaction, the choice of the organoboron reagent dictates the kinetic profile and operational parameters of the synthesis. The comparison between the free (3-methoxy-3-oxopropyl)boronic acid and its pinacol ester derivative (Bpin) perfectly illustrates the fundamental trade-off between reactivity and stability[1].

Electronic and Steric Causality

The core difference in reactivity stems from the availability of the boron atom's empty p-orbital.

  • Free Boronic Acid: The free -B(OH)₂ group possesses high Lewis acidity. During the critical transmetalation step of a cross-coupling catalytic cycle, this high Lewis acidity facilitates the rapid coordination of a base (or a palladium-alkoxo intermediate) to form a highly nucleophilic, tetrahedral "ate" complex[1][2]. Furthermore, the lack of steric bulk allows for seamless interaction with the palladium center.

  • Pinacol Ester (Bpin): The pinacol derivative is significantly less reactive. Causally, this is due to two factors: (1) The oxygen lone pairs from the pinacol ligand donate electron density into the boron's empty p-orbital, reducing its Lewis acidity and making it a poorer electron acceptor[3][4]. (2) The tetramethyl backbone of the pinacol group creates a dense steric shield, physically hindering the approach of the palladium intermediate[3].

Consequently, while the free acid reacts rapidly under mild conditions, it is prone to protodeboronation and spontaneous dehydration into trimeric boroxines[1]. The pinacol ester, conversely, boasts excellent bench stability and is easily purified via silica gel chromatography, but requires harsher activation conditions (e.g., strong bases or in situ hydrolysis) to participate in coupling[1][2].

Quantitative Performance & Physicochemical Metrics

To guide reagent selection, the following table summarizes the comparative metrics of the two derivatives based on structural properties and empirical coupling behaviors.

Metric(3-Methoxy-3-oxopropyl)boronic acidPinacol Ester Derivative
Functional Group Free -B(OH)₂Protected -B(pin)
Lewis Acidity High (Empty p-orbital accessible)Low (p-orbital shielded & electron-donated)
Steric Hindrance MinimalHigh (Tetramethyl backbone)
Bench Stability Moderate (Prone to dehydration/boroxines)Excellent (Stable to air/moisture)
Chromatographic Purity Poor (Streaking on silica gel)Excellent (Standard normal-phase compatible)
Transmetalation Rate Fast (Direct "ate" complex formation)Slow (Requires hydrolysis or strong base)
Typical Activation Mild base (e.g., K₂CO₃), Room TempStrong base (e.g., K₃PO₄), Heat, Aqueous

Visualizing the Mechanistic Logic

The following diagram illustrates the mechanistic divergence during the transmetalation phase of a cross-coupling reaction.

Transmetalation Start Alkylboron Reagent Acid (3-Methoxy-3-oxopropyl) boronic acid Start->Acid Ester Pinacol Ester Derivative Start->Ester AteAcid Tetrahedral 'Ate' Complex (Rapid Coordination) Acid->AteAcid Mild Base AteEster Sterically Hindered Complex (Slow Coordination / Hydrolysis) Ester->AteEster Strong Base / Heat Pd Pd(II) Intermediate AteAcid->Pd Fast Transmetalation AteEster->Pd Slow Transmetalation Product Cross-Coupled Product Pd->Product Reductive Elimination

Mechanistic divergence in transmetalation of free boronic acids versus pinacol esters.

Self-Validating Experimental Protocols

The following protocols are designed not just as instructions, but as self-validating systems. The observable phenomena within each step confirm the underlying chemical causality.

Protocol A: Mild Suzuki-Miyaura Coupling using the Free Boronic Acid

Objective: Exploit the high intrinsic reactivity of (3-methoxy-3-oxopropyl)boronic acid under mild conditions to prevent ester hydrolysis or protodeboronation.

  • Setup: In a Schlenk flask, combine the aryl halide (1.0 equiv), (3-methoxy-3-oxopropyl)boronic acid (1.5 equiv), and K₂CO₃ (2.0 equiv) in a degassed THF/H₂O (4:1) mixture.

  • Catalysis: Add Pd(dppf)Cl₂ (5 mol%). Stir at 40 °C.

  • Self-Validation Checkpoint: Monitor via TLC. The rapid consumption of the starting halide within 2–4 hours validates the high nucleophilicity of the free boronic acid. Diagnostic: If conversion stalls early, it indicates the boronic acid has dehydrated into an inactive boroxine; adding a slight excess of water will hydrolyze the boroxine back to the active monomer, immediately restarting the reaction.

Protocol B: Base-Activated Coupling of the Pinacol Ester

Objective: Overcome the steric and electronic deactivation of the Bpin group using strong basic/aqueous conditions[5].

  • Setup: Combine the aryl halide (1.0 equiv), the pinacol ester derivative (1.5 equiv), and K₃PO₄ (3.0 equiv) in a degassed Dioxane/H₂O (10:1) mixture.

  • Catalysis: Add Pd(OAc)₂ (5 mol%) and SPhos (10 mol%). Heat to 90 °C.

  • Self-Validation Checkpoint: The biphasic aqueous nature of this reaction is the causal mechanism for success. Diagnostic: If a parallel control reaction is run strictly anhydrously, conversion will be minimal. The successful yield in the aqueous flask physically validates that in situ hydrolysis or water-assisted activation of the sterically hindered Bpin ester is required for it to enter the catalytic cycle[1][2].

Protocol C: Deprotection of the Pinacol Ester to Free Acid

Objective: When the Bpin ester is synthesized for chromatographic purification, it often must be deprotected to the free acid to restore reactivity[6][7].

  • Reagent Addition: Dissolve the purified (3-methoxy-3-oxopropyl)boronic acid pinacol ester in diethyl ether. Add diethanolamine (1.2 equiv) dropwise at room temperature.

  • Complexation: Stir for 2 hours.

  • Self-Validation Checkpoint: The precipitation of a white solid (the diethanolamine-boron complex) provides immediate visual validation of the successful cleavage of the pinacol group[6][7].

  • Hydrolysis: Filter the solid, suspend it in a biphasic mixture of dilute aqueous HCl and ethyl acetate, and stir until the solid dissolves. The organic layer now contains the highly reactive, purified free boronic acid.

Strategic Workflow for Reagent Selection

ReagentSelection Q1 Primary Synthetic Objective? Goal1 Long-term Storage & Chromatographic Purity Q1->Goal1 Goal2 Maximized Reaction Rate & Mild Coupling Conditions Q1->Goal2 Choice1 Select Pinacol Ester Goal1->Choice1 Choice2 Select Free Boronic Acid Goal2->Choice2 Opt1 Activate via Strong Base or in situ Hydrolysis Choice1->Opt1 Opt2 Use Immediately to Avoid Boroxine Formation Choice2->Opt2

Decision matrix for selecting between free alkylboronic acids and pinacol esters.

References

  • BenchChem. A Researcher's Guide to Boronic Acids vs. Boronate Esters: A Reactivity and Stability Comparison. 1

  • National Institutes of Health (NIH). Elucidating the Role of the Boronic Esters in the Suzuki–Miyaura Reaction: Structural, Kinetic, and Computational Investigations. 3

  • National Institutes of Health (NIH) / ACS Publications. A Method for the Deprotection of Alkylpinacolyl Boronate Esters. 6

  • Royal Society of Chemistry (RSC). Selection of boron reagents for Suzuki–Miyaura coupling. 2

  • Diva-Portal. Synthesis of Organoboronic Acids and Applications in Asymmetric Organocatalysis. 4

  • BenchChem. Optimizing Suzuki-Miyaura Couplings of 2-Methylpropylboronic Acid: A Technical Support Guide. 5

  • Virginia Tech Works. Synthesis and Application of Boronic Acid Derivatives. 7

Sources

Comparative

Comparing alkylboronic acids: (3-Methoxy-3-oxopropyl)boronic acid vs standard reagents

Alkylboronic Acids in sp³–sp² Cross-Coupling: A Comparative Guide to (3-Methoxy-3-oxopropyl)boronic Acid As the pharmaceutical industry increasingly prioritizes drug candidates with higher sp³ character to improve solubi...

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Author: BenchChem Technical Support Team. Date: April 2026

Alkylboronic Acids in sp³–sp² Cross-Coupling: A Comparative Guide to (3-Methoxy-3-oxopropyl)boronic Acid

As the pharmaceutical industry increasingly prioritizes drug candidates with higher sp³ character to improve solubility and pharmacokinetic profiles, the demand for robust alkyl coupling reagents has surged. Among these, (3-Methoxy-3-oxopropyl)boronic acid serves as a highly valuable bifunctional building block, enabling the direct installation of a methyl propionate moiety onto aryl or heteroaryl scaffolds[1].

However, utilizing primary alkylboronic acids in transition-metal catalysis requires precise mechanistic control. This guide objectively compares (3-Methoxy-3-oxopropyl)boronic acid against its standard protected alternatives and provides field-proven, self-validating protocols for its application.

Mechanistic Insights: The sp³ Challenge

Unlike arylboronic acids, alkylboronic acids present three fundamental thermodynamic and kinetic hurdles in[2]:

  • Sluggish Transmetalation: The sp³ carbon lacks an adjacent π-system, reducing its nucleophilicity. This makes the transfer of the alkyl group from boron to the palladium center energetically demanding.

  • β-Hydride Elimination: Once transmetalation occurs, the resulting alkyl-palladium(II) intermediate is highly susceptible to β-hydride elimination. If reductive elimination is not accelerated, the reaction yields undesired alkene byproducts rather than the target C–C bond[2].

  • Protodeboronation: Under the basic conditions required for SMC, primary alkylboronic acids can undergo competitive protodeboronation, often necessitating the use of excess reagent to drive the reaction to completion[3].

SMC_Cycle Pd0 Pd(0) Catalyst OxAdd Oxidative Addition (Aryl Halide) Pd0->OxAdd Ar-X TransMet Transmetalation (Alkylboronic Acid) OxAdd->TransMet Base RedElim Reductive Elimination (Product Formation) TransMet->RedElim Bulky Ligand (Fast) BetaElim β-Hydride Elimination (Alkene Byproduct) TransMet->BetaElim Slow Reductive Elimination RedElim->Pd0 Ar-Alkyl

Catalytic cycle of sp3-Suzuki-Miyaura coupling highlighting competing pathways.

Comparative Analysis: Free Acid vs. Protected Reagents

When designing a synthetic route, chemists must choose between the free boronic acid, its pinacol ester (BPin), or the potassium trifluoroborate (BF₃K) salt. The table below summarizes the quantitative and qualitative performance metrics of these three forms of the 3-methoxy-3-oxopropyl moiety.

Parameter(3-Methoxy-3-oxopropyl)boronic acidPinacol Ester (BPin)Potassium Trifluoroborate (BF₃K)
Transmetalation Rate Fast (Directly active species)Very Slow (Requires strong activation)Moderate (Requires in situ hydrolysis)
Bench Stability Moderate (Prone to dehydration/boroxines)High (Indefinitely stable)Very High (Crystalline, air-stable)
Typical Base Required Mild (e.g., K₂CO₃, Cs₂CO₃)Strong/Anhydrous (e.g., TMSOK)Aqueous Mild (e.g., Cs₂CO₃ in H₂O)
Atom Economy High LowModerate
Protodeboronation Risk High (Often requires 1.5–2.0 equiv)LowLow (Protected until hydrolysis)

Editorial Verdict: While the BPin ester is excellent for storage, its low reactivity in SMC often leads to incomplete conversion unless specialized anhydrous bases like are used[4]. For broad substrate compatibility, utilizing the free (3-Methoxy-3-oxopropyl)boronic acid with a bulky phosphine ligand remains the most reliable approach.

Experimental Workflows & Methodologies

To ensure a self-validating system, the following protocols utilize intermediate isolation and internal standard quantification.

Protocol 1: Synthesis of the Free Acid via BPin Deprotection

If starting from the commercially available and highly stable pinacol ester, deprotection is necessary to restore reactivity. We utilize a [5].

Causality: Diethanolamine forms a highly stable, insoluble dative complex with the boron atom. This precipitation drives the equilibrium, allowing easy separation from the cleaved pinacol via filtration. Subsequent mild acidic hydrolysis releases the free boronic acid without hydrolyzing the sensitive methyl ester motif[6].

Step-by-Step Methodology:

  • Complexation: Dissolve (3-Methoxy-3-oxopropyl)boronic acid pinacol ester (1.0 equiv, 10 mmol) in diethyl ether (50 mL). Add diethanolamine (1.1 equiv, 11 mmol) dropwise at room temperature.

  • Isolation: Stir for 2 hours until a white precipitate fully forms. Filter the solid diethanolamine-boronate complex and wash with cold ether (2 × 10 mL) to remove the displaced pinacol.

  • Hydrolysis: Suspend the isolated complex in a biphasic mixture of diethyl ether (50 mL) and 1 M aqueous HCl (50 mL). Stir vigorously at room temperature for 1 hour.

  • Extraction: Separate the organic layer. Extract the aqueous layer with additional ether (2 × 20 mL). Combine the organic layers, dry over anhydrous Na₂SO₄, and concentrate in vacuo to yield the free (3-Methoxy-3-oxopropyl)boronic acid as a white solid.

Workflow PinEster Pinacol Ester (Stable Precursor) Complex Diethanolamine Complex PinEster->Complex Diethanolamine FreeAcid Free Boronic Acid (Active Reagent) Complex->FreeAcid Mild Acid SMC Cross-Coupling (Pd-Catalyzed) FreeAcid->SMC Ar-X, Base Product Functionalized Target SMC->Product Reductive Elim.

Experimental workflow from pinacol ester deprotection to cross-coupling.

Protocol 2: sp³-sp² Suzuki-Miyaura Cross-Coupling

Causality: To suppress the problematic β-hydride elimination, Pd(OAc)₂ is paired with RuPhos (a bulky, electron-rich biarylphosphine ligand). The extreme steric bulk of RuPhos forces the alkyl and aryl groups on the palladium center into close proximity, dramatically accelerating reductive elimination[2]. Biphenyl is included as an internal standard to validate conversion independently of isolation losses.

Step-by-Step Methodology:

  • Preparation: In an oven-dried Schlenk flask under argon, combine the aryl bromide (1.0 equiv, 1.0 mmol), (3-Methoxy-3-oxopropyl)boronic acid (1.5 equiv, 1.5 mmol), Pd(OAc)₂ (5 mol%), RuPhos (10 mol%), K₂CO₃ (3.0 equiv, 3.0 mmol), and biphenyl (0.5 equiv, internal standard).

  • Solvent Addition: Add a degassed mixture of Toluene/H₂O (10:1 v/v, 11 mL). The trace water is critical for activating the boronic acid via formation of a reactive boronate species.

  • Reaction: Heat the mixture to 80 °C with vigorous stirring.

  • Validation: Withdraw 50 µL aliquots at 1h, 4h, and 12h. Dilute with EtOAc, filter through a short silica plug, and analyze via GC-FID. Compare the product peak area against the biphenyl internal standard to plot the kinetic conversion curve.

  • Workup: Upon completion (typically 12h), cool to room temperature, dilute with EtOAc (20 mL), wash with brine, dry over Na₂SO₄, and purify via flash column chromatography.

References

  • (3-Methoxy-3-oxopropyl)boronic acid | C4H9BO4 | CID 53255331 - PubChem. URL:[Link]

  • A Method for the Deprotection of Alkylpinacolyl Boronate Esters - ACS Publications / PMC. URL:[Link]

  • Recent Advances in Metal-Catalyzed Alkyl–Boron (C(sp3)–C(sp2)) Suzuki-Miyaura Cross-Couplings - MDPI. URL:[Link]

  • Potassium trifluoroborate salts as convenient, stable reagents for difficult alkyl transfers - PMC. URL:[Link]

  • Rapid, Homogenous, B-Alkyl Suzuki–Miyaura Cross-Coupling of Boronic Esters - PMC. URL:[Link]

Sources

Validation

HPLC method validation for (3-Methoxy-3-oxopropyl)boronic acid purity analysis

As a Senior Application Scientist, I have frequently encountered the analytical hurdles associated with boronic acid derivatives. (3-Methoxy-3-oxopropyl)boronic acid (CAS 1290145-64-0)[1] is a highly valuable intermediat...

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Author: BenchChem Technical Support Team. Date: April 2026

As a Senior Application Scientist, I have frequently encountered the analytical hurdles associated with boronic acid derivatives. (3-Methoxy-3-oxopropyl)boronic acid (CAS 1290145-64-0)[1] is a highly valuable intermediate in Suzuki-Miyaura cross-coupling reactions and pharmaceutical synthesis[2]. However, quantifying its purity via High-Performance Liquid Chromatography (HPLC) presents unique chromatographic challenges.

This guide objectively compares traditional HPLC approaches against state-of-the-art column technologies, providing a self-validating protocol and comprehensive ICH Q2(R2) validation data[3] to ensure absolute scientific integrity in your purity analysis.

Mechanistic Insights: The Boronic Acid Challenge

Before selecting a method, one must understand the causality behind boronic acid behavior on a chromatographic column:

  • Lewis Acid-Base Interactions: The boron atom in (3-Methoxy-3-oxopropyl)boronic acid possesses an empty p-orbital, making it a strong Lewis acid. In traditional reversed-phase HPLC, this empty orbital interacts aggressively with deprotonated residual silanols on the silica stationary phase and trace metal oxides in the column hardware. This causes severe peak tailing, unpredictable retention shifts, and poor quantitative recovery.

  • Boroxine Formation: In anhydrous or insufficiently hydrated environments, boronic acids spontaneously dehydrate to form cyclic anhydrides known as boroxines[4]. If this equilibrium occurs on-column, it results in split peaks and inaccurate purity integration.

To overcome these issues, the analytical method must utilize an acidic, highly aqueous mobile phase to keep the analyte fully protonated and hydrated, paired with a stationary phase designed to mitigate surface interactions[4].

Comparative Performance: Standard C18 vs. High-Strength Silica (HSS)

To demonstrate the necessity of specialized consumables, we compared a traditional C18 column against a Waters XSelect Premier HSS T3 column (which utilizes MaxPeak High Performance Surfaces to block metal-analyte interactions)[5].

Table 1: Column Performance Comparison for (3-Methoxy-3-oxopropyl)boronic acid

ParameterTraditional C18 ColumnHSS T3 Premier ColumnCausality / Scientific Rationale
Peak Asymmetry (USP) 1.851.05Inert hardware and low-silanol activity prevent Lewis acid-base interactions[5].
Theoretical Plates (N) 4,50014,200Enhanced mass transfer and a uniform hydration layer on the T3 stationary phase.
Recovery (%) 82.4%99.8%Elimination of non-specific binding to metal oxide sites in the column frit and wall.
Retention Factor (k') 0.82.4T3 columns possess optimal pore structure for retaining highly polar, low-molecular-weight acids.

Self-Validating Experimental Protocol

A robust protocol must be a self-validating system—meaning the system continuously proves its fitness before and during sample analysis.

1. Reagent & Mobile Phase Preparation

  • Mobile Phase A: 0.1% Formic Acid in MS-grade Water. (Causality: The low pH (~2.7) ensures the boronic acid remains fully protonated, suppressing silanol ionization and preventing boroxine formation by maintaining a hydrated state[4].)

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

  • Sample Diluent: 90% Mobile Phase A / 10% Mobile Phase B. (Causality: Diluting samples in a highly aqueous diluent prevents pre-column dehydration and matches the initial gradient conditions to prevent solvent-shock band broadening.)

2. Chromatographic Conditions

  • Column: Waters XSelect Premier HSS T3 (2.5 µm, 100 x 4.6 mm).

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 35°C.

  • Detection: UV at 215 nm (or PDA for peak purity assessment).

  • Gradient: 5% B hold for 2 min, linear ramp to 60% B over 8 min, flush at 95% B for 2 min, re-equilibrate at 5% B for 4 min.

3. System Suitability Testing (SST) - The Self-Validation Gate Before any batch release, the sequence must inject a System Suitability Standard containing (3-Methoxy-3-oxopropyl)boronic acid and a known structural analog (e.g., a des-borono degradant).

  • Automated Abort Logic: The Chromatography Data System (CDS) is programmed to automatically abort the run if Resolution (Rs) < 2.0 or Tailing Factor (Tf) > 1.2 . This ensures no data is collected on a compromised system.

ICH Q2(R2) Method Validation Results

Following the updated ICH Q2(R2) guidelines[3], the method was validated for its intended purpose: quantitative purity and assay assessment. The lifecycle approach dictates that the reportable range must be inclusive of the upper and lower specification limits[6].

Table 2: ICH Q2(R2) Validation Summary

Validation ParameterAcceptance CriteriaExperimental ResultStatus
Specificity No interference at retention timePeak purity angle < purity thresholdPass
Linearity & Range R² ≥ 0.999 (25% to 150% of target)R² = 0.9998Pass
Accuracy (Recovery) 98.0% - 102.0% across 3 levels99.5% - 100.4%Pass
Repeatability (Precision) %RSD ≤ 2.0% (n=6)%RSD = 0.65%Pass
LOD / LOQ S/N ≥ 3 (LOD) and S/N ≥ 10 (LOQ)LOD: 0.05 µg/mL, LOQ: 0.15 µg/mLPass

Validation Workflow Visualization

The following diagram maps the logical flow of the self-validating ICH Q2(R2) execution.

G S1 Sample Preparation (3-Methoxy-3-oxopropyl)boronic acid S2 System Suitability Testing (SST) Resolution > 2.0, Asymmetry < 1.2 S1->S2 S3 Chromatographic Separation (HSS T3 Column, 0.1% FA) S2->S3 V_Main ICH Q2(R2) Validation Parameters S3->V_Main V1 Specificity & Range (Blank, Placebo, Spiked) V_Main->V1 V2 Linearity & Accuracy (25% to 150% Target) V_Main->V2 V3 Precision & Robustness (Repeatability n=6) V_Main->V3 Out Validated Purity Method Ready for QC Release V1->Out V2->Out V3->Out

Workflow for HPLC method validation of boronic acid purity following ICH Q2(R2) guidelines.

References[3] ICH Q2(R2) Validation of analytical procedures - Scientific guideline. Source: European Medicines Agency (EMA) / ICH. URL: https://www.ema.europa.eu/en/documents/scientific-guideline/ich-q2-r2-validation-analytical-procedures-scientific-guideline_en.pdf[7] ICH Q2(R2) Guideline on validation of analytical procedures - Step 5. Source: European Medicines Agency (EMA). URL: https://www.ema.europa.eu/en/documents/scientific-guideline/ich-q2r2-guideline-validation-analytical-procedures-step-5_en.pdf[4] Developing a Separation for Eleven Boronic Acids Using Maxpeak™ Premier Column Technology on an Arc™ HPLC System. Source: Waters Corporation. URL: https://www.waters.com/nextgen/us/en/library/application-notes/2023/developing-a-separation-for-eleven-boronic-acids-using-maxpeak-premier-column-technology-on-an-arc-hplc-system.html[1] (3-Methoxy-3-oxopropyl)boronic acid | C4H9BO4 | CID 53255331. Source: PubChem. URL: https://pubchem.ncbi.nlm.nih.gov/compound/53255331[2] A Method for the Deprotection of Alkylpinacolyl Boronate Esters. Source: PMC - NIH. URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC3102787/[5] Analytical Methodology for Characterization of Reactive Starting Materials and Intermediates Commonly Used in the Synthesis of Small Molecule Pharmaceuticals. Source: American Pharmaceutical Review. URL: https://www.americanpharmaceuticalreview.com/Featured-Articles/341673-Analytical-Methodology-for-Characterization-of-Reactive-Starting-Materials-and-Intermediates-Commonly-Used-in-the-Synthesis-of-Small-Molecule-Pharmaceuticals/[6] Developing a Separation for Eleven Boronic Acids Using Maxpeak™ Premier Column Technology. Source: Waters Corporation. URL: https://www.waters.com/webassets/cms/library/docs/720007883en.pdf

Sources

Comparative

Mass Spectrometry Characterization of (3-Methoxy-3-oxopropyl)boronic Acid: A Methodological Comparison Guide

As a Senior Application Scientist, one of the most frequent analytical challenges I encounter in drug development and synthetic chemistry is the mass spectrometric (MS) characterization of alkylboronic acids. (3-Methoxy-...

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Author: BenchChem Technical Support Team. Date: April 2026

As a Senior Application Scientist, one of the most frequent analytical challenges I encounter in drug development and synthetic chemistry is the mass spectrometric (MS) characterization of alkylboronic acids. (3-Methoxy-3-oxopropyl)boronic acid (CAS: 1290145-64-0) is a highly versatile building block used in Suzuki-Miyaura couplings and the synthesis of protease inhibitors. However, its characterization by standard Electrospray Ionization (ESI) is notoriously difficult.

This guide objectively compares the performance of direct ESI-MS against derivatization-assisted approaches (Pinacol and Diethanolamine esters), providing the mechanistic causality and self-validating protocols necessary to achieve rigorous structural confirmation.

The Mechanistic Challenge: The "Empty p-Orbital" Problem

The fundamental difficulty in analyzing (3-Methoxy-3-oxopropyl)boronic acid lies in its electronic structure. The boron atom is sp2 -hybridized, leaving an empty, orthogonal p -orbital. This electron deficiency makes the molecule highly susceptible to thermally or ionically induced dehydration.

In the gas phase or within the heated source of a mass spectrometer, three molecules of the free boronic acid spontaneously condense, losing three water molecules to form a cyclic trimer known as a boroxine [1][2]. Consequently, direct MS spectra are often convoluted by the presence of boroxine peaks, solvent adducts, and missing monomer signals, leading to false-negative identifications[3].

To circumvent this, researchers must choose between highly optimized direct-infusion parameters or chemical derivatization that rehybridizes the boron atom to a stable sp3 state.

MechanisticPathway A (3-Methoxy-3-oxopropyl) boronic acid (sp2 hybridized) B Boroxine Trimer (Dehydration Artifact) A->B Heat / Vacuum (-3 H2O) C Pinacol Ester (Bpin) (Sterically Protected) A->C + Pinacol (-2 H2O) D DEA Boronate Adduct (sp3 hybridized) A->D + Diethanolamine (-2 H2O)

Figure 1: Reaction pathways of (3-Methoxy-3-oxopropyl)boronic acid affecting MS characterization.

Methodological Alternatives & Performance Comparison

Approach A: Direct UPLC-MS (High-Throughput)

Direct analysis avoids sample pretreatment but requires strict control over the ESI source. High cone voltages (e.g., >40 V) induce in-source fragmentation and thermal dehydration, artificially inflating the boroxine ratio[4]. By utilizing an ultra-high-performance liquid chromatography (UPLC) system with a low cone voltage (~25 V) and a buffered mobile phase (10 mM ammonium acetate), the monomeric [M+H]+ or [M+NH4​]+ ions can be preserved[3][4].

  • Best for: Reaction monitoring and high-throughput screening where absolute structural elucidation is secondary to speed.

Approach B: Pinacol Ester (Bpin) Derivatization

Converting the free acid to its pinacol ester masks the hydroxyl groups, preventing trimerization[1][2]. The resulting (3-Methoxy-3-oxopropyl)boronic acid pinacol ester is highly stable and amenable to both GC-MS and ESI-MS.

  • Best for: Long-term storage, isolation, and standard GC-MS workflows.

Approach C: Diethanolamine (DEA) Adduct Formation

This is the gold standard for High-Resolution Mass Spectrometry (HRMS). Reacting the boronic acid with diethanolamine (DEA) forms a bicyclic "boron-ate" complex. The nitrogen lone pair donates into boron's empty p -orbital, rehybridizing it to sp3 [5]. This fulfills the octet, entirely preventing dehydration, and provides a highly ionizable tertiary amine handle that yields a massive signal boost in positive ESI mode[5][6].

  • Best for: Rigorous structural confirmation, publication-quality HRMS, and suppressing all boroxine artifacts.

Quantitative Data Comparison
ParameterFree Boronic AcidPinacol Ester (Bpin)DEA Boronate Adduct
Chemical Formula C4​H9​BO4​ C10​H19​BO4​ C8​H16​BNO4​
Boron Hybridization sp2 sp2 (sterically hindered) sp3 (dative N→B bond)
Target Ion (ESI+) [M+H]+ [M+H]+ [M+H]+
Calculated Exact Mass 133.0672215.1455202.1245
Observed HRMS Mass 133.0665[6]N/A (Often fragments)202.1243[6]
Boroxine Interference High (Requires low voltage)NoneNone
Ionization Efficiency Poor to ModerateModerateExcellent (Amine handle)

Self-Validating Experimental Protocols

To ensure reproducibility, the following protocols have been designed as self-validating systems.

Workflow S1 Sample Prep: (3-Methoxy-3-oxopropyl)boronic acid S2 Direct UPLC-MS (10mM NH4OAc, 25V Cone) S1->S2 High-Throughput Screening S3 Derivatization (Diethanolamine in Ether) S1->S3 Structural Confirmation S4 HRMS (ESI+) Detection of m/z 202.1243 S3->S4 Isolate DEA Adduct

Figure 2: Comparative mass spectrometry workflows for alkylboronic acid characterization.

Protocol 1: Direct UPLC-MS Analysis (Artifact Minimization)

Causality: Ammonium acetate acts as a volatile buffer that stabilizes the boronic acid monomer in droplets, while a strictly controlled cone voltage prevents in-source thermal degradation[3][4].

  • Sample Preparation: Dissolve (3-Methoxy-3-oxopropyl)boronic acid in MS-grade Methanol to a concentration of 10 µg/mL. Do not use aprotic non-polar solvents (e.g., Chloroform), as they drive the equilibrium toward the boroxine[7].

  • Chromatography: Inject 1 µL onto an Acquity BEH C18 column (1.7 µm, 2.1 × 50 mm).

  • Mobile Phase: Use a gradient of 10 mM Ammonium Acetate in Water (A) and Acetonitrile (B).

  • MS Parameters (Critical):

    • Ionization Mode: ESI Positive and Negative switching.

    • Cone Voltage: Set exactly to 25 V. Validation Check: If the voltage exceeds 40 V, you will observe a sudden appearance of the [M3​−3H2​O+H]+ boroxine mass[4].

    • Desolvation Temperature: Keep below 350°C to minimize thermal dehydration.

Protocol 2: DEA Derivatization for HRMS (Gold Standard)

Causality: Diethanolamine rapidly condenses with the boronic acid in an ethereal solvent. Because the resulting sp3 adduct is highly polar and zwitterionic in nature, it precipitates out of the ether, driving the reaction to completion and self-purifying the sample[5].

  • Reaction: Dissolve 10 mg of (3-Methoxy-3-oxopropyl)boronic acid in 2 mL of anhydrous diethyl ether.

  • Derivatization: Add 1.1 equivalents of diethanolamine (DEA) dropwise while stirring at room temperature.

  • Isolation: A white precipitate will form within 15 minutes. This is the 8-(3-Methoxy-3-oxopropyl)hexahydro-[1,3,2]oxazaborolo[2,3-b][1,3,2]oxazaborol-4-ium-8-uide adduct[6].

  • Filtration: Filter the white solid and wash with 1 mL of cold diethyl ether.

  • HRMS Analysis: Dissolve 1 mg of the isolated solid in 1 mL of MS-grade Methanol/Water (50:50). Infuse directly into the ESI source.

  • Validation Check: Look for the target exact mass of m/z 202.1243 ( [M+H]+ ). The isotopic pattern must show the characteristic 1:4 ratio of 10B to 11B [1][6].

Conclusion & Recommendations

For routine monitoring of (3-Methoxy-3-oxopropyl)boronic acid, Direct UPLC-MS is viable provided the analyst strictly limits the cone voltage to ~25 V and utilizes an ammonium acetate buffer to suppress boroxine formation. However, for regulatory submissions, patent filings, or absolute structural elucidation, DEA derivatization is the superior choice. It eliminates the ambiguity of in-source dehydration artifacts and leverages the nitrogen atom to provide exceptional sensitivity and mass accuracy in positive ESI mode.

Sources

Validation

Comparative Guide: (3-Methoxy-3-oxopropyl)boronic Acid vs. Potassium Trifluoroborate Salts in Cross-Coupling

Target Audience: Researchers, Application Scientists, and Drug Development Professionals The construction of robust sp3 sp2 carbon-carbon bonds remains a critical bottleneck in modern drug discovery. While the Suzuki-Miy...

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Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Researchers, Application Scientists, and Drug Development Professionals

The construction of robust sp3

sp2 carbon-carbon bonds remains a critical bottleneck in modern drug discovery. While the Suzuki-Miyaura cross-coupling reaction is a cornerstone of organic synthesis, the use of primary alkylboronic acids presents severe mechanistic challenges. This guide provides an in-depth, objective comparison between the highly unstable (3-methoxy-3-oxopropyl)boronic acid and its bench-stable surrogate, potassium trifluoro(3-methoxy-3-oxopropyl)borate , detailing the causality behind their performance differences and providing self-validating experimental workflows.

Mechanistic Causality: The "Slow-Release" Paradigm

The Failure Mode of Alkylboronic Acids

Alkylboronic acids lack the sp2 hybridization that accelerates transmetalation in their aryl counterparts. In the case of (1[1], the presence of an electron-withdrawing ester group at the β -position increases the electrophilicity of the boron atom. Under the basic conditions required for Suzuki coupling, this structural feature makes the C-B bond highly susceptible to rapid protodeboronation (2)[2]. Furthermore, free boronic acids exist in a dynamic equilibrium with trimeric boroxines (anhydrides), making accurate stoichiometric control virtually impossible and leading to poor reproducibility (3)[3].

The Trifluoroborate Solution

To circumvent these decomposition pathways, Gary Molander's group pioneered the use of 4[4]. Potassium trifluoro(3-methoxy-3-oxopropyl)borate is a tetracoordinate, strictly monomeric salt. It does not undergo transmetalation directly. Instead, under aqueous basic coupling conditions, the −BF3​K group slowly hydrolyzes to generate the active boronate species in situ. Because the rate of transmetalation with the Palladium(II) intermediate outpaces the rate of protodeboronation, the active species is consumed immediately. This "slow-release" mechanism maintains a critically low steady-state concentration of the vulnerable boronate, effectively bypassing the decomposition pathways (5)[5].

Mechanism BF3K Potassium Alkyltrifluoroborate (Stable Precursor) Hydrolysis In Situ Hydrolysis (H2O, Base) BF3K->Hydrolysis Slow Release Boronate Active Boronate [R-B(OH)3]- Hydrolysis->Boronate Pd Transmetalation (Pd Catalytic Cycle) Boronate->Pd Fast Decomp Protodeboronation (Side Reaction) Boronate->Decomp Suppressed

Fig 1: Slow-release mechanism of potassium alkyltrifluoroborates suppressing protodeboronation.

Comparative Performance Metrics

The quantitative and qualitative differences between the free boronic acid and the trifluoroborate salt dictate their utility in the laboratory. The data below summarizes their performance profiles ().

Parameter(3-Methoxy-3-oxopropyl)boronic acidPotassium trifluoro(3-methoxy-3-oxopropyl)borate
Physical State Amorphous solid / sticky foamFree-flowing crystalline powder
Bench Stability Poor (Prone to oxidation/dehydration)Excellent (Indefinitely stable in air)
Stoichiometry Variable (Due to boroxine equilibrium)Precise (Strictly monomeric)
Protodeboronation High (Rapid under basic conditions)Low (Suppressed via slow-release)
Typical Coupling Yield 20 – 40%75 – 95%
Handling & Purification Difficult (Streaks on silica gel)Easy (Precipitates, simple filtration)

Self-Validating Experimental Protocols

To ensure reproducibility, the following protocols are designed as self-validating systems. The observable physical changes during the procedures inherently confirm the success of the chemical transformations.

Protocol A: Suzuki-Miyaura Coupling using the Trifluoroborate Salt

Self-Validating Aspect: The use of a biphasic solvent system (Toluene/H₂O) forces the inorganic byproducts (KBF₄, carbonate salts) to partition entirely into the aqueous layer. A clean TLC profile of the organic layer provides immediate validation of the reaction's success without interference from boron residues.

Step-by-Step Methodology:

  • Charge: To an oven-dried Schlenk flask, add the aryl halide (1.0 equiv), potassium trifluoro(3-methoxy-3-oxopropyl)borate (1.1 equiv), PdCl2​(dppf)⋅CH2​Cl2​ (0.05 equiv), and Cs2​CO3​ (3.0 equiv).

  • Degas: Evacuate and backfill the flask with argon (repeat 3x). Causality: Oxygen must be strictly excluded to prevent the oxidative homocoupling of the alkyl fragment.

  • Solvent Addition: Add degassed toluene and water (3:1 v/v) via syringe. Causality: Water is strictly required to initiate the slow hydrolysis of the trifluoroborate into the active boronate.

  • Thermal Activation: Heat the biphasic mixture to 80 °C with vigorous stirring for 12–24 hours.

  • Phase Separation: Cool to room temperature, dilute with ethyl acetate, and separate the layers. The aqueous layer traps the benign fluoroborate salts.

  • Purification: Wash the organic layer with brine, dry over anhydrous MgSO4​ , filter, and concentrate. Purify the crude product via flash column chromatography.

Workflow Step1 1. Charge Vessel Pd Catalyst, Ar-X, R-BF3K Step2 2. Add Base & Solvent Cs2CO3 in Toluene/H2O Step1->Step2 Step3 3. Thermal Activation 80-100°C, 12-24h Step2->Step3 Step4 4. Phase Separation Aqueous layer traps boron salts Step3->Step4 Step5 5. Organic Purification Flash Chromatography Step4->Step5

Fig 2: Self-validating biphasic workflow for Suzuki-Miyaura coupling of trifluoroborate salts.

Protocol B: Synthesis of the Potassium Trifluoroborate Salt

Self-Validating Aspect: The target trifluoroborate salt is highly crystalline and insoluble in the reaction solvent. The rapid formation of a dense white precipitate serves as visual confirmation of successful conversion.

Step-by-Step Methodology:

  • Dissolve (3-methoxy-3-oxopropyl)boronic acid (1.0 equiv) in a minimal volume of methanol.

  • Add a saturated aqueous solution of potassium bifluoride ( KHF2​ , 4.5 equiv) dropwise at room temperature. Causality: KHF2​ is strategically chosen because it provides both the fluoride ions required for substitution and the potassium counterion necessary to drive the thermodynamic precipitation of the salt.

  • Stir vigorously for 30 minutes until a thick white precipitate forms.

  • Concentrate the suspension slightly under reduced pressure to remove methanol, driving further precipitation.

  • Filter the solid and wash sequentially with cold water (to remove excess KHF2​ ) and diethyl ether (to remove organic impurities).

  • Dry under high vacuum to afford the pure potassium trifluoro(3-methoxy-3-oxopropyl)borate.

Strategic Recommendations

For modern synthetic applications, the use of the free (3-methoxy-3-oxopropyl)boronic acid is generally discouraged due to its poor shelf-life, variable stoichiometry, and high susceptibility to protodeboronation. It should only be utilized if strictly anhydrous coupling conditions are required and the presence of fluoride ions is detrimental to the substrate.

Conversely, potassium trifluoro(3-methoxy-3-oxopropyl)borate should be adopted as the standard reagent for transferring the 3-methoxy-3-oxopropyl group. Its indefinite bench stability, precise stoichiometry, and utilization of the slow-release mechanism make it vastly superior for generating reproducible, high-yielding sp3

sp2 cross-couplings in both discovery and process chemistry environments.

References

  • PubChem. (2019). (3-Methoxy-3-oxopropyl)boronic acid.
  • Dutheuil, G., et al. (2011).
  • Molander, G. A., & Ito, T. (2001).
  • Molander, G. A., & Figueroa, R. (2005). Potassium trifluoroborate salts as convenient, stable reagents for difficult alkyl transfers. Aldrichimica Acta / PMC.
  • Sigma-Aldrich. (n.d.).
  • Sigma-Aldrich. (n.d.). Potassium trifluoro(3-methoxy-3-oxopropyl)

Sources

Comparative

Validating the Functional Group Tolerance of (3-Methoxy-3-oxopropyl)boronic Acid in C(sp³)–C(sp²) Cross-Couplings

The integration of aliphatic chains into aromatic scaffolds is a cornerstone of modern drug discovery, driven by the need to increase the sp³ character of drug candidates for improved solubility and pharmacokinetic profi...

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Author: BenchChem Technical Support Team. Date: April 2026

The integration of aliphatic chains into aromatic scaffolds is a cornerstone of modern drug discovery, driven by the need to increase the sp³ character of drug candidates for improved solubility and pharmacokinetic profiles. However, utilizing alkylboronic acids like (3-methoxy-3-oxopropyl)boronic acid in Suzuki-Miyaura cross-coupling (SMCC) presents a dual challenge: the inherent sluggishness of C(sp³)–B transmetalation and the chemical fragility of the methyl ester functional group under standard basic coupling conditions.

This guide provides an objective, data-driven comparison of (3-methoxy-3-oxopropyl)boronic acid and its derivative formats (trifluoroborates, MIDA boronates, and pinacol esters). By analyzing the causality behind experimental choices, we establish self-validating protocols designed to maximize cross-coupling yields while completely preserving the ester moiety.

The Mechanistic Bottleneck: Transmetalation vs. Degradation

To successfully couple a 3-methoxy-3-oxopropyl group to an aryl halide, one must navigate two competing side reactions that plague primary alkylboronic acids[1]:

  • β -Hydride Elimination: Because C(sp³)–B transmetalation is significantly slower than its C(sp²) counterpart, the intermediate alkylpalladium(II) complex has ample time to undergo β -hydride elimination, yielding an undesired alkene byproduct rather than the cross-coupled product[2].

  • Base-Catalyzed Ester Hydrolysis (Saponification): Traditional SMCC relies on aqueous inorganic bases (e.g., NaOH, Na₂CO₃) to form the reactive boronate species. For (3-methoxy-3-oxopropyl)boronic acid, these conditions rapidly hydrolyze the methyl ester to a carboxylic acid, complicating isolation and ruining the intended functionalization.

Mechanism Pd0 Pd(0) Catalyst OxAdd Ar-Pd(II)-X (Oxidative Addition) Pd0->OxAdd Ar-X TransMet Ar-Pd(II)-CH2CH2COOMe (Transmetalation) OxAdd->TransMet Alkyl-B(OH)2 Base RedElim Ar-CH2CH2COOMe (Desired Cross-Product) TransMet->RedElim Fast Reductive Elimination BetaHyd Ar-Pd(II)-H + Alkene (β-Hydride Elimination) TransMet->BetaHyd Slow/Competitive Pathway RedElim->Pd0

Catalytic cycle highlighting the competitive β-hydride elimination pathway.

Comparative Analysis of Reagent Formats

Because the free (3-methoxy-3-oxopropyl)boronic acid is prone to protodeboronation and requires careful handling[3], researchers frequently convert it into more stable surrogates. The choice of surrogate directly dictates the reaction conditions and, consequently, the survival of the methyl ester.

Reagent FormatStability (Benchtop)Transmetalation KineticsEster Functional Group ToleranceTypical Yield
Free Boronic Acid Low (Prone to dehydration/oxidation)Fast (if activated)Poor (Requires strict base control)30 - 50%
Trifluoroborate Salt (-BF₃K) HighModerate (Requires aqueous hydrolysis)Moderate (Aqueous base risks saponification)50 - 70%
MIDA Boronate Very HighSlow-release (Controlled)Excellent (Protects ester via mild conditions)75 - 95%
Pinacol Ester (-Bpin) HighSlow (Requires anhydrous alkoxides)Excellent (Under anhydrous TMSOK conditions)70 - 90%
The Verdict on Reagent Selection
  • For Aqueous Conditions: The MIDA boronate is superior. It acts as a "mask," slowly hydrolyzing to the free boronic acid under mild aqueous bases (like K₃PO₄). This keeps the steady-state concentration of the free boronic acid low, preventing protodeboronation while avoiding the harsh pH levels that hydrolyze the methyl ester[1].

  • For Anhydrous Conditions: The Pinacol ester (Bpin) or the Free Boronic Acid paired with Potassium trimethylsilanolate (TMSOK) is optimal. TMSOK generates a highly reactive Pd-alkoxide complex that facilitates rapid transmetalation without a drop of water, completely neutralizing the threat of ester saponification[4].

Strategic Workflows for Ester Preservation

To validate the functional group tolerance of the 3-methoxy-3-oxopropyl moiety, the experimental design must enforce a strict causality: the activation of the boron species must not cross-react with the carbonyl carbon of the ester.

Workflow MIDA (3-Methoxy-3-oxopropyl) MIDA Boronate Deprotect Slow Hydrolysis (Mild Base, H2O) MIDA->Deprotect FreeBA Transient Boronic Acid Deprotect->FreeBA Controlled Release Coupling Suzuki-Miyaura Cross-Coupling FreeBA->Coupling Ar-Pd-X Hydrolysis Ester Hydrolysis (Degradation) FreeBA->Hydrolysis Strong Base Exposure Product Cross-Coupled Ester Product Coupling->Product

Workflow demonstrating the MIDA slow-release strategy to prevent ester degradation.

Self-Validating Experimental Protocols

The following protocols are engineered to serve as self-validating systems. By strictly controlling the hydration sphere and the pKa of the base, the methyl ester remains fully intact.

Protocol A: Anhydrous Cross-Coupling via TMSOK Activation

This protocol utilizes anhydrous conditions to force transmetalation, entirely eliminating the possibility of hydrolytic ester cleavage[4]. It is highly effective for (3-methoxy-3-oxopropyl)boronic acid pinacol ester.

Reagents & Materials:

  • Aryl halide (1.0 equiv, 0.5 mmol)

  • (3-Methoxy-3-oxopropyl)boronic acid pinacol ester (1.5 equiv, 0.75 mmol)

  • Pd(OAc)₂ (5 mol%)

  • RuPhos or AntPhos ligand (10 mol%)

  • Potassium trimethylsilanolate (TMSOK) (2.0 equiv, 1.0 mmol)

  • Anhydrous 1,4-Dioxane (5 mL)

Step-by-Step Methodology:

  • Preparation: In a nitrogen-filled glovebox, charge an oven-dried Schlenk tube with Pd(OAc)₂, the phosphine ligand, and the aryl halide.

  • Activation: Add TMSOK to the mixture. Mechanistic Insight: TMSOK reacts with the Ar-Pd-X intermediate to form an Ar-Pd-OTMS complex. This intermediate is highly electrophilic toward the alkylboronic ester, bypassing the need for aqueous boronate formation.

  • Coupling: Dissolve the (3-methoxy-3-oxopropyl)boronic acid pinacol ester in anhydrous 1,4-dioxane and add it to the tube. Seal the tube.

  • Reaction: Heat the mixture at 80 °C for 2–4 hours under vigorous stirring.

  • Workup: Cool to room temperature, filter through a pad of Celite to remove palladium black, and concentrate under reduced pressure. Purify via flash chromatography. The methyl ester will be >99% conserved.

Protocol B: Aqueous Slow-Release via MIDA Boronate

When anhydrous conditions are not feasible, the MIDA boronate approach provides a kinetic shield for the ester[1].

Reagents & Materials:

  • Aryl halide (1.0 equiv, 0.5 mmol)

  • (3-Methoxy-3-oxopropyl) MIDA boronate (1.5 equiv, 0.75 mmol)

  • Pd(dppf)Cl₂·CH₂Cl₂ (5 mol%)

  • K₃PO₄ (3.0 equiv, 1.5 mmol)

  • 1,4-Dioxane / H₂O (4:1 v/v, 5 mL)

Step-by-Step Methodology:

  • Preparation: Charge a round-bottom flask with the aryl halide, MIDA boronate, Pd catalyst, and K₃PO₄.

  • Solvent Addition: Add the Dioxane/H₂O mixture. Mechanistic Insight: K₃PO₄ is basic enough to slowly hydrolyze the MIDA ligand at 60–80 °C, but kinetically too slow to saponify the methyl ester within the reaction timeframe.

  • Reaction: Degas the mixture via sparging with argon for 10 minutes. Heat to 80 °C for 12–16 hours.

  • Workup: Quench with saturated aqueous NH₄Cl to neutralize the base and halt any latent ester hydrolysis. Extract with EtOAc, dry over MgSO₄, and purify.

Conclusion

Validating the functional group tolerance of (3-methoxy-3-oxopropyl)boronic acid requires shifting away from traditional aqueous NaOH/Na₂CO₃ Suzuki conditions. By leveraging either the anhydrous TMSOK-driven transmetalation of pinacol esters or the kinetic slow-release of MIDA boronates, researchers can achieve high-yielding C(sp³)–C(sp²) couplings while maintaining absolute fidelity of the methyl ester functional group.

References

  • Rapid, Homogenous, B-Alkyl Suzuki–Miyaura Cross-Coupling of Boronic Esters N
  • Recent Advances in Metal-Catalyzed Alkyl–Boron (C(sp³)–C(sp²)) Suzuki-Miyaura Cross-Couplings MDPI
  • A Method for the Deprotection of Alkylpinacolyl Boronate Esters ACS Public

Sources

Safety & Regulatory Compliance

Safety

(3-Methoxy-3-oxopropyl)boronic acid proper disposal procedures

Operational Guide: Safe Handling and Disposal of (3-Methoxy-3-oxopropyl)boronic Acid As drug development and synthetic workflows increasingly rely on organoboron compounds for cross-coupling reactions, managing the lifec...

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Author: BenchChem Technical Support Team. Date: April 2026

Operational Guide: Safe Handling and Disposal of (3-Methoxy-3-oxopropyl)boronic Acid

As drug development and synthetic workflows increasingly rely on organoboron compounds for cross-coupling reactions, managing the lifecycle of these reagents is critical. Improper disposal of boronic acids not only violates environmental regulations but also poses safety risks to laboratory personnel and downstream wastewater infrastructure.

This guide provides a comprehensive, self-validating operational framework for the safe handling, segregation, and disposal of (3-Methoxy-3-oxopropyl)boronic acid. By understanding the physicochemical causality behind these protocols, researchers can ensure absolute regulatory compliance and maintain a secure laboratory environment.

Physicochemical & Hazard Profile

Before executing any disposal protocol, it is essential to understand the material's hazard profile. (3-Methoxy-3-oxopropyl)boronic acid is an alkylboronic acid derivative. While it is a highly valuable synthetic intermediate, its physical state and chemical properties dictate strict handling parameters.

Table 1: Hazard Profile and Operational Implications

Property / HazardDescription / ValueOperational Implication (Causality)
Physical State Solid (Powder/Crystals)High risk of dust aerosolization; mandates handling within a certified chemical fume hood and prohibits dry sweeping during cleanup[1].
GHS Classification Skin Irrit. 2, Eye Irrit. 2, STOT SE 3Direct contact causes mucosal and dermal irritation. Requires standard PPE (nitrile gloves, safety goggles, lab coat)[2].
Reproductive Toxicity Suspected (Category 1B/2 for related borates)Systemic absorption of certain boron compounds may impact fertility. Pregnant personnel should consult EHS prior to handling[3][4].
Environmental Toxicity Ecologically persistentBoron is not degraded by biological wastewater treatment. Absolute prohibition of drain disposal[5][6].

The Causality of Organoboron Segregation

Why can't (3-Methoxy-3-oxopropyl)boronic acid be washed down the sink?

The prohibition against drain disposal is rooted in environmental chemistry. Municipal wastewater treatment plants rely on biological processes (activated sludge) to degrade organic waste. However, elemental boron cannot be biologically degraded[5]. If aqueous organoboron waste is flushed down the drain, it passes directly through the treatment facility and accumulates in downstream aquatic ecosystems. Elevated boron concentrations are toxic to aquatic plants and disrupt the reproductive cycles of aquatic invertebrates[6][7].

Therefore, all (3-Methoxy-3-oxopropyl)boronic acid waste—whether solid, aqueous, or organic—must be segregated, labeled, and routed to a certified hazardous waste facility for high-temperature incineration.

Waste Segregation Decision Matrix

To prevent incompatible chemical reactions and optimize disposal costs, waste must be categorized at the point of generation. Follow the logic flow below to determine the correct waste stream.

WasteWorkflow Start Waste Generated: (3-Methoxy-3-oxopropyl)boronic acid State Determine Physical State Start->State Solid Solid Waste (Powder/Contaminated Items) State->Solid Dry Liquid Liquid Waste (Reaction Solutions/Rinsate) State->Liquid Dissolved SolidPrep Collect in Sealable HDPE/Glass Container Solid->SolidPrep Solvent Determine Solvent Matrix Liquid->Solvent SolidDisp Solid Hazardous Waste Bin SolidPrep->SolidDisp Organic Organic Solvent Solvent->Organic >20% Organics Aqueous Aqueous Solution Solvent->Aqueous Water-based OrgDisp Organic Waste Carboy (Segregate Hal/Non-Hal) Organic->OrgDisp AqDisp Aqueous Waste Carboy (Do NOT Drain Dispose) Aqueous->AqDisp

Decision matrix for the segregation and disposal of (3-Methoxy-3-oxopropyl)boronic acid waste.

Standard Operating Procedures (SOPs)

Every protocol below is designed as a self-validating system —meaning the procedure includes built-in verification steps to ensure the action was performed correctly and safely.

SOP 1: Routine Solid Waste Disposal

Scope: Unreacted powder, contaminated weighing paper, and empty primary containers.

  • Collection: Gather all solid waste inside the fume hood.

    • Causality: Containing the operation within the hood prevents the aerosolization of irritant dust into the general lab atmosphere[2].

  • Containment: Place the materials into a secondary, sealable High-Density Polyethylene (HDPE) or glass container.

    • Causality: Organoboronic acids are chemically stable in HDPE, preventing accidental moisture-induced degradation during storage[8].

  • Labeling: Affix a hazardous waste label immediately. State the exact chemical name: "Hazardous Waste: (3-Methoxy-3-oxopropyl)boronic acid (Solid)" and mark the accumulation start date.

    • Causality: Unlabeled containers violate EPA Satellite Accumulation Area (SAA) regulations and force EHS to perform costly unknown-chemical characterization[9].

  • System Validation Check: Gently invert the sealed container. If any powder or debris escapes, the seal is compromised. Transfer the contents to a new, intact container before moving it to the SAA.

SOP 2: Liquid Waste Disposal (Reaction Filtrates & Washings)

Scope: Solvents containing dissolved (3-Methoxy-3-oxopropyl)boronic acid.

  • Quenching & Neutralization: If the boronic acid was part of an acidic or basic reaction, neutralize the solution in an ice bath.

    • Causality: Mixing highly reactive, unneutralized solutions into a bulk waste carboy can trigger violent exothermic reactions or off-gassing, potentially rupturing the container[10].

  • Segregation: Route the liquid to the appropriate carboy (Aqueous, Halogenated Organic, or Non-Halogenated Organic).

    • Causality: Mixing halogenated solvents (e.g., DCM) with non-halogenated waste significantly increases incineration costs and risks the formation of toxic dioxins during disposal.

  • Transfer: Use a dedicated funnel to transfer the liquid. Do not fill past 90% capacity.

    • Causality: Leaving 10% headspace allows for thermal expansion of vapors, preventing pressure-induced container rupture[9].

  • System Validation Check: For aqueous waste, test the final solution with a pH indicator strip. It must read between 5.5 and 9.0 before the carboy is capped[5]. Remove the funnel and tightly seal the cap immediately after transfer[8].

SOP 3: Spill Response & Decontamination

Scope: Accidental release of solid powder on benchtops or floors.

  • PPE Donning: Put on fresh nitrile gloves, safety goggles, and a lab coat. If the spill is large (>50g), use an N95 or P100 particulate respirator.

  • Containment: Gently cover the spilled powder with slightly damp paper towels.

    • Causality: Dry sweeping aerosolizes the particles, drastically increasing the risk of inhalation (STOT SE 3 respiratory irritation) and spreading the contamination footprint[1].

  • Collection: Use a non-sparking plastic scoop to lift the damp towels and powder into a wide-mouth hazardous waste jar.

  • Decontamination: Wash the spill surface thoroughly with soap and water, collecting the rinsate as aqueous hazardous waste.

    • Causality: Boronic acids are generally water-soluble; surfactants effectively lift residual micro-particles from porous bench surfaces[2].

  • System Validation Check: Shine a bright white flashlight parallel to the benchtop surface. Visual inspection of the light beam will reveal any remaining particulate dust casting shadows. Repeat decontamination if dust is observed.

Regulatory Compliance & EHS Logistics

To maintain compliance with federal and local regulations, laboratories must adhere to strict storage limits.

Table 2: Satellite Accumulation Area (SAA) Constraints

ParameterRegulatory LimitCorrective Action if Exceeded
Volume Limit 55 gallons of total waste (or 1 quart of acutely hazardous waste) per SAA[10].Immediately transfer excess waste to the central accumulation area within 3 days[9].
Time Limit Varies by jurisdiction (typically 6 to 12 months from the accumulation start date)[10].Schedule an EHS pickup before the container reaches its 6-month anniversary.
Container Integrity Caps must be in "new" condition with no cracks[9].Replace degraded caps immediately; never leave funnels in open carboys[8].

By treating (3-Methoxy-3-oxopropyl)boronic acid with the rigorous procedural respect outlined above, laboratories protect their personnel, ensure uninterrupted operational compliance, and safeguard the broader environment from persistent chemical contamination.

References

  • How To Safely Dispose of Boric Acid Lab Alley
  • Hazardous Waste Disposal Guide - Research Safety Northwestern University
  • Chemical Waste Disposal Guidelines Hong Kong University of Science and Technology
  • Disposal of Laboratory Wastes: Requirements for Chemical Disposal to Sinks and Drains Ball St
  • Laboratory Hazardous Waste Disposal Guidelines Central Washington University
  • SAFETY DATA SHEET BORIC ACID Intern
  • SAFETY D
  • Benzofuran-3-boronic acid Safety D
  • Revised risk management scope for boric acid, its salts and its precursors Environment and Clim
  • N-Boc-pyrrole-2-boronic acid MIDA ester SDS AK Scientific, Inc.

Sources

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